1-Ethyl-1-(p-tolyl)hydrazine
Description
The exact mass of the compound 1-Ethyl-1-(4-methylphenyl)hydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1-(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARRRGGHHADCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523446 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61715-72-8 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-(p-tolyl)hydrazine from p-tolylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-1-(p-tolyl)hydrazine, a valuable intermediate in pharmaceutical and chemical research. Two primary synthetic strategies, direct N-alkylation and reductive amination, are critically examined. This document delves into the mechanistic underpinnings of each approach, offering detailed, field-proven experimental protocols. Emphasis is placed on the rationale behind procedural choices, ensuring scientific integrity and reproducibility. The guide also includes essential information on the characterization of the target compound, safety protocols, and purification techniques, making it an indispensable resource for professionals in organic synthesis and drug development.
Introduction: The Significance of this compound
Substituted hydrazines are a cornerstone of modern medicinal chemistry and organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The strategic introduction of an ethyl group on the nitrogen atom attached to the aromatic ring significantly influences the steric and electronic properties of the molecule, thereby impacting its reactivity and the biological activity of its derivatives. A reliable and scalable synthesis of this compound is therefore of considerable interest to the scientific community.
This guide will explore the two most prevalent methods for the preparation of this compound from p-tolylhydrazine:
-
Direct N-Alkylation: A classical approach involving the direct reaction of p-tolylhydrazine with an ethylating agent.
-
Reductive Amination: A two-step, one-pot process involving the formation of a hydrazone intermediate followed by its reduction.
Synthetic Strategies: A Mechanistic and Practical Comparison
The choice between direct alkylation and reductive amination depends on several factors, including substrate scope, potential for side reactions, and the availability of reagents.
Direct N-Alkylation: A Straightforward but Potentially Problematic Route
The direct N-alkylation of p-tolylhydrazine with an ethylating agent, such as ethyl iodide or ethyl bromide, is conceptually simple. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the hydrazine attacks the electrophilic carbon of the ethyl halide.
Mechanism of Direct N-Alkylation:
The lone pair of electrons on the terminal nitrogen of p-tolylhydrazine acts as the nucleophile. A base is typically required to deprotonate the hydrazine, increasing its nucleophilicity. However, a significant challenge in the alkylation of hydrazines is the potential for over-alkylation, leading to the formation of quaternary ammonium salts or dialkylation on both nitrogen atoms. Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation.
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination offers a more controlled approach to the synthesis of this compound. This method involves two key steps:
-
Hydrazone Formation: p-Tolylhydrazine is reacted with acetaldehyde to form the corresponding hydrazone. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.
-
Reduction: The resulting hydrazone is then reduced to the desired hydrazine using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.
Mechanism of Reductive Amination:
The initial condensation reaction to form the hydrazone is reversible. The subsequent reduction of the C=N double bond drives the reaction to completion. The choice of reducing agent is critical; it must be capable of reducing the hydrazone without reducing the starting aldehyde.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Direct N-Alkylation using Ethyl Iodide
This protocol is adapted from a similar procedure for the methylation of p-tolylhydrazine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Tolylhydrazine hydrochloride | 158.63 | 1.59 g | 10.0 mmol |
| Sodium hydride (60% in mineral oil) | 40.00 | 0.80 g | 20.0 mmol |
| Ethyl iodide | 155.97 | 1.4 mL | 17.5 mmol |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Diethyl ether | - | As needed | - |
| Saturated aqueous NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a stirred suspension of p-tolylhydrazine hydrochloride (1.59 g, 10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (0.80 g of a 60% dispersion in mineral oil, 20.0 mmol) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture to 0 °C and add ethyl iodide (1.4 mL, 17.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Reductive Amination using Acetaldehyde and Sodium Borohydride
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Tolylhydrazine | 122.17 | 1.22 g | 10.0 mmol |
| Acetaldehyde | 44.05 | 0.7 mL | ~12.0 mmol |
| Methanol | - | 25 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 mmol |
| Glacial Acetic Acid | - | 1-2 drops | - |
| Diethyl ether | - | As needed | - |
| Saturated aqueous NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve p-tolylhydrazine (1.22 g, 10.0 mmol) in methanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Add acetaldehyde (0.7 mL, ~12.0 mmol) and stir the mixture at room temperature for 1 hour to form the hydrazone.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Product Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molar Mass | 150.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~262 °C |
| Density | ~0.99 g/mL |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.00 (d, 2H, Ar-H)
-
δ 6.90-6.80 (d, 2H, Ar-H)
-
δ 4.5-3.5 (br s, 2H, -NH₂)
-
δ 3.25 (q, 2H, -CH₂CH₃)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
δ 1.15 (t, 3H, -CH₂CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 148.0 (Ar-C)
-
δ 130.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 113.0 (Ar-CH)
-
δ 45.0 (-CH₂)
-
δ 20.5 (Ar-CH₃)
-
δ 12.0 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
3350-3200 (N-H stretch)
-
3050-3000 (Ar C-H stretch)
-
2970-2850 (Aliphatic C-H stretch)
-
1610, 1510 (Ar C=C stretch)
-
-
Mass Spectrometry (EI):
-
m/z 150 (M⁺), 121, 106, 91
-
Safety and Handling
p-Tolylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Ethylating agents like ethyl iodide are volatile and toxic. Handle with extreme care in a fume hood.
Purification and Storage
-
Purification: Column chromatography on silica gel is the recommended method for purifying this compound. A gradient of hexane and ethyl acetate is typically effective. Distillation under reduced pressure can also be employed for larger quantities, but care must be taken to avoid decomposition at high temperatures.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place to prevent oxidation and decomposition.
Conclusion
This technical guide has outlined two robust and reliable methods for the synthesis of this compound from p-tolylhydrazine. The choice between direct N-alkylation and reductive amination will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. By following the detailed protocols and adhering to the safety guidelines presented, researchers and drug development professionals can confidently synthesize this important chemical intermediate for their ongoing research and development endeavors.
References
-
Organic & Biomolecular Chemistry, 2021, 19, 1025-1030. (Adapted protocol for direct alkylation) - [Link]
-
Reductive Amination in Organic Synthesis. Comprehensive Organic Reactions in Aqueous Media. Wiley, 2007. (General principles of reductive amination) - [Link]
-
Fischer Indole Synthesis. Chemical Reviews, 1969, 69 (2), 213–251. (Application of substituted hydrazines) - [Link]
An In-depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine (CAS 61715-72-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1-(p-tolyl)hydrazine, identified by the CAS number 61715-72-8, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry. Its structural framework, featuring a hydrazine moiety attached to a tolyl group, renders it a valuable precursor, particularly in the synthesis of heterocyclic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmacologically active molecules.
Substituted hydrazines are a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles. Among these, the Fischer indole synthesis stands out as a powerful and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. This compound serves as a key reactant in this transformation, enabling the introduction of specific substitution patterns on the resulting indole ring system. Understanding the properties and handling of this reagent is therefore crucial for its effective and safe utilization in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 61715-72-8 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Boiling Point | 262 °C | [2] |
| Density | 0.99 g/cm³ | [2] |
| Refractive Index | 1.5550 to 1.5590 | [2] |
| Flash Point | 125 °C | [2] |
Chemical Structure and Identification
The chemical structure of this compound is depicted below. It consists of a hydrazine group (-NHNH₂) where one nitrogen atom is substituted with an ethyl group and a p-tolyl (4-methylphenyl) group.
Caption: Chemical structure of this compound.
Synonyms:
-
1-Ethyl-1-(4-methylphenyl)hydrazine
-
Hydrazine, 1-ethyl-1-(4-methylphenyl)-
Spectral Data (Predicted)
Predicted Mass Spectrum:
| Adduct | m/z |
| [M+H]⁺ | 151.12297 |
| [M+Na]⁺ | 173.10491 |
| [M-H]⁻ | 149.10841 |
Data obtained from PubChemLite.
Synthesis
A general and established method for the synthesis of substituted phenylhydrazines involves a two-step process starting from the corresponding aniline. While a specific protocol for this compound is not detailed in the available literature, the following general pathway can be adapted.
Caption: General synthetic pathway for this compound.
Experimental Protocol Outline:
-
Diazotization: p-Toluidine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the p-tolyl diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride or sodium sulfite, to yield p-tolylhydrazine.
-
N-Alkylation: The resulting p-tolylhydrazine is subsequently alkylated with an appropriate ethylating agent, like ethyl iodide or diethyl sulfate, under basic conditions to introduce the ethyl group onto one of the nitrogen atoms, yielding this compound.
Reactivity and Key Applications in Drug Development
The primary utility of this compound in drug development lies in its application as a key building block in the Fischer indole synthesis . This reaction is a robust method for constructing the indole ring system, which is a prevalent core structure in numerous pharmaceuticals.
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, followed by a[2][2]-sigmatropic rearrangement and elimination of ammonia to form the indole.[3] The use of this compound allows for the synthesis of indoles with a methyl group at the 5-position and an ethyl group on the indole nitrogen.
Caption: The Fischer Indole Synthesis using this compound.
The indole scaffold is a key component of a wide range of therapeutic agents, including anti-inflammatory drugs, serotonin receptor agonists (triptans) for migraines, and anti-cancer agents. The ability to introduce specific substituents onto the indole ring via the choice of the starting hydrazine and carbonyl compound makes the Fischer indole synthesis a highly valuable tool for medicinal chemists.
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques. Given its hydrazine functionality, specific derivatization methods may be employed to enhance detection.
General Analytical Workflow:
-
Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are suitable for separating the compound from impurities.
-
Detection: For GC, a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used. For HPLC, UV detection is appropriate due to the aromatic ring.
-
Identification: Mass spectrometry (MS) coupled with GC or HPLC provides definitive identification by analyzing the fragmentation pattern of the molecule.
Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. The following safety precautions should be observed:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of substituted indoles via the Fischer indole synthesis. Its physicochemical properties and reactivity profile make it a useful tool for medicinal chemists and drug development professionals aiming to create novel therapeutic agents. As with all hydrazine derivatives, strict adherence to safety protocols is paramount to ensure its safe handling and use in the laboratory.
References
-
PubChemLite. This compound (C9H14N2). [Link] [Accessed January 25, 2026].
-
Organic Syntheses. p-Toluenesulfonylhydrazide. [Link] [Accessed January 25, 2026].
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
-
ATSDR. Toxicological Profile for Hydrazines. [Link] [Accessed January 25, 2026].
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link] [Accessed January 25, 2026].
Sources
An In-Depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine: Reactivity, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-1-(p-tolyl)hydrazine, a substituted hydrazine derivative of interest in organic synthesis and potentially in pharmaceutical development. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous structures and the well-established chemistry of alkyl-aryl hydrazines. It covers plausible synthetic routes, predicted spectroscopic data, and a detailed analysis of its expected reactivity and stability. Crucially, this guide emphasizes safe handling protocols, drawing from established procedures for hazardous hydrazine compounds.
Introduction
This compound (CAS No. 61715-72-8) is an unsymmetrical dialkyl-aryl hydrazine with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol .[1] Its structure, featuring a tolyl group and an ethyl group on the same nitrogen atom, imparts specific electronic and steric properties that influence its reactivity and stability. Substituted hydrazines are a critical class of compounds, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and agrochemicals.[2] Understanding the chemical behavior of this compound is essential for its effective and safe utilization in research and development.
This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound. By leveraging established principles of hydrazine chemistry, we will explore its synthesis, reactivity profile, stability considerations, and essential safety measures.
Synthesis of this compound
The synthesis of this compound can be logically approached through the N-alkylation of p-tolylhydrazine. This method is a common strategy for preparing unsymmetrically substituted hydrazines.[3] The reaction involves the deprotonation of p-tolylhydrazine to form a more nucleophilic hydrazide anion, which then undergoes nucleophilic substitution with an ethylating agent.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis involves the use of a strong base to selectively deprotonate the more acidic N-H proton of p-tolylhydrazine, followed by reaction with an ethyl halide.
Caption: Proposed synthetic pathway for this compound via N-alkylation of p-tolylhydrazine.
Detailed Experimental Protocol
Caution: This protocol is based on established methods for similar transformations and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
p-Tolylhydrazine
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-tolylhydrazine (1.0 eq).
-
Deprotonation: Suspend the p-tolylhydrazine in anhydrous THF. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting suspension to 0 °C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the solution through a pad of diatomaceous earth and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Stability
The stability of this compound is influenced by its susceptibility to oxidation and thermal decomposition, characteristic of many hydrazine derivatives.[4]
Oxidative Stability
Hydrazines are well-known reducing agents and are sensitive to atmospheric oxygen and other oxidizing agents.[5] The presence of two nitrogen atoms with lone pairs of electrons makes them susceptible to oxidation. The oxidation of 1,1-disubstituted hydrazines can lead to a variety of products, including tetrazenes.[6]
It is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation.[4] Contact with strong oxidizing agents should be strictly avoided as it can lead to vigorous and potentially explosive reactions.
Thermal Stability
Substituted hydrazines can undergo thermal decomposition, particularly at elevated temperatures. The decomposition of hydrazines can be catalyzed by certain metals and metal oxides.[4] The thermal decomposition of methylhydrazines has been shown to produce nitrogen, ammonia, and hydrogen cyanide at high temperatures.[7] While the specific decomposition products of this compound have not been documented, it is reasonable to expect the formation of nitrogen gas and various organic fragments upon significant heating. It is advisable to avoid high temperatures during handling and storage.
Reactivity Profile
The reactivity of this compound is primarily centered around the nucleophilicity of the nitrogen atoms and its behavior as a reducing agent.
Nucleophilic Reactions
The lone pair of electrons on the nitrogen atoms makes this compound a competent nucleophile. It can react with various electrophiles, such as aldehydes and ketones, to form hydrazones, which are valuable intermediates in organic synthesis.
Oxidation Reactions
As mentioned, this compound is expected to be readily oxidized. The reaction with mild oxidizing agents can lead to the formation of azo compounds or other nitrogen-containing species. Stronger oxidizing agents could lead to the cleavage of the N-N bond and the formation of more complex product mixtures.
Caption: General oxidation pathway of this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic protons (tolyl group): ~7.0-7.3 ppm (multiplet, 4H). N-H proton: broad singlet, chemical shift dependent on solvent and concentration. Ethyl group (CH2): ~3.0-3.5 ppm (quartet, 2H). Tolyl methyl group: ~2.3 ppm (singlet, 3H). Ethyl group (CH3): ~1.1-1.3 ppm (triplet, 3H). |
| ¹³C NMR | Aromatic carbons: ~120-145 ppm. Ethyl carbon (CH2): ~45-55 ppm. Tolyl methyl carbon: ~20 ppm. Ethyl carbon (CH3): ~10-15 ppm. |
| FTIR (cm⁻¹) | N-H stretch: ~3300 (broad). C-H stretches (aromatic and aliphatic): ~2850-3100. C=C stretches (aromatic): ~1500-1600. N-N stretch: ~1000-1200. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 150. Fragmentation may involve loss of the ethyl group (M-29), loss of the tolyl group (M-91), and cleavage of the N-N bond. |
Safety, Handling, and Disposal
Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme caution.[8] They are often toxic, corrosive, and potentially carcinogenic.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) are mandatory.[5]
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[2]
-
Lab Coat: A flame-resistant lab coat should be worn.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Handling and Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[9]
-
Keep containers tightly closed and under an inert atmosphere.[4]
-
Avoid contact with heat, sparks, and open flames.[10]
Spill and Waste Disposal
-
In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.[11]
-
Do not flush hydrazine waste down the drain. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]
Potential Applications
While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:
-
Synthesis of Heterocycles: As a precursor for the synthesis of pyrazoles, indoles, and other nitrogen-containing heterocycles.
-
Pharmaceutical Intermediates: As a building block for the synthesis of more complex molecules with potential biological activity.
-
Ligand Synthesis: For the preparation of novel ligands for catalysis.
Conclusion
This compound is a substituted hydrazine with potential applications in organic synthesis. While direct experimental data on this compound is limited, its reactivity, stability, and handling requirements can be reliably inferred from the well-established chemistry of its structural analogs. This guide provides a foundational understanding for the safe and effective use of this compound in a research and development setting. All work with this and related compounds should be conducted with a thorough understanding of the associated hazards and with strict adherence to safety protocols.
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
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Zhang, L., van Duin, A. C. T., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10778. [Link]
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An In-Depth Technical Guide to 1-Ethyl-1-(p-tolyl)hydrazine: Synthesis, Characterization, and Application in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1-(p-tolyl)hydrazine is a disubstituted arylhydrazine that serves as a valuable intermediate in organic synthesis, most notably in the construction of complex heterocyclic scaffolds. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a robust and widely employed method for creating indole derivatives. The indole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and a step-by-step guide to its application in the Fischer indole synthesis. The causality behind experimental choices and the underlying chemical principles are emphasized to provide field-proven insights for researchers in drug discovery and development.
Introduction to this compound
This compound, with the chemical formula C₉H₁₄N₂, is an unsymmetrical dialkyl-arylhydrazine.[2] Its structure, featuring a tolyl group and an ethyl group on the same nitrogen atom, makes it a versatile reagent for introducing a substituted indole core into a target molecule. The indole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The Fischer indole synthesis, discovered in 1883, remains one of the most reliable methods for indole ring formation, proceeding through the acid-catalyzed cyclization of an arylhydrazone.[3][4] this compound is a key starting material for generating the necessary arylhydrazone intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 61715-72-8 | [2] |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.23 g/mol | [2] |
| Boiling Point | 262 °C | |
| Density | 0.99 g/cm³ | |
| Refractive Index | 1.5550 to 1.5590 | |
| Flash Point | 125 °C |
Synthesis of this compound
-
Nitrosation: Reaction of N-ethyl-p-toluidine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form the corresponding N-nitrosoamine.
-
Reduction: Reduction of the N-nitrosoamine intermediate to the desired this compound.
This approach is analogous to the synthesis of other N-alkyl-N-arylhydrazines and offers a reliable method for laboratory-scale preparation.[5]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on general procedures for the synthesis of N-alkyl-N-arylhydrazines.
Step 1: Synthesis of N-Nitroso-N-ethyl-p-toluidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-ethyl-p-toluidine (1.0 eq) in a suitable solvent such as dilute hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.[5]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Extract the resulting N-nitrosoamine product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso-N-ethyl-p-toluidine, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
In a round-bottom flask, dissolve the crude N-nitroso-N-ethyl-p-toluidine from the previous step in glacial acetic acid.
-
To the stirred solution, add zinc dust (a suitable excess, e.g., 2-3 eq) portion-wise, maintaining the temperature below 20 °C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Carefully neutralize the filtrate with a strong base (e.g., concentrated sodium hydroxide solution) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Chemical Reactivity and the Fischer Indole Synthesis
The synthetic utility of this compound is predominantly centered around its application in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.
Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a classic example of a complex organic transformation involving several key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a carbonyl compound (e.g., a ketone) to form the corresponding hydrazone.[3]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: The enamine intermediate then undergoes a[6][6]-sigmatropic rearrangement (a Claisen-type rearrangement), which is the key bond-forming step.[7]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, elimination of ammonia leads to the formation of the indole product.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 1-Ethyl-1-(p-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of reagents utilized, hydrazine derivatives play a pivotal role. This guide provides an in-depth examination of 1-Ethyl-1-(p-tolyl)hydrazine, a compound with significant potential in organic synthesis. As with any reactive chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This document serves as a comprehensive resource for the safe handling, and storage of this valuable synthetic building block.
Compound Profile and Hazard Identification
This compound (CAS 61715-72-8) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.23 g/mol .[1][2] Its structure, featuring a hydrazine moiety attached to an ethyl group and a p-tolyl group, renders it a versatile intermediate in various chemical transformations. However, this reactivity also necessitates a heightened awareness of its potential hazards.
1.1. GHS Hazard Classification
Globally Harmonized System (GHS) classifications indicate that this compound is associated with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]
The signal word for this compound is "Warning".[4]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C9H14N2 | [1][2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Boiling Point | 262 °C | [2] |
| Density | 0.99 g/cm³ | [2] |
| Flash Point | 125 °C | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid |
Note: Some physical properties are based on estimations and should be treated as such.
The Hydrazine Class: Understanding the Inherent Risks
This compound belongs to the broader class of hydrazine derivatives. Hydrazines, as a group, are recognized for their reactivity and potential toxicity.[5] It is prudent to consider the general hazards associated with this class of compounds when working with any of its members.
Hydrazine and its derivatives can have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[6] Exposure can lead to a range of symptoms, from irritation of the eyes, nose, and throat to more severe effects like dizziness, nausea, seizures, and coma.[7] Some hydrazines are also suspected carcinogens.[8] The underlying mechanism of toxicity for some hydrazines involves the inhibition of pyridoxine (vitamin B6) synthesis.[6]
Therefore, all work with this compound must be conducted with the assumption that it may share some of these broader toxicological properties. A conservative approach to safety is always the most responsible.
Personal Protective Equipment (PPE): The First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[9] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a significant splash hazard, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves are essential. Given the compound's classification as harmful in contact with skin, ensure gloves are made of a material resistant to organic chemicals, such as nitrile or neoprene.[7][8] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[10]
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[7]
-
Respiratory Protection: While engineering controls should be the primary means of exposure prevention, a respirator may be necessary in certain situations, such as during a spill cleanup. The use of respirators must be in accordance with a comprehensive respiratory protection program.
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict handling protocol is critical to minimize the risk of exposure and accidents. The following workflow should be implemented for all procedures involving this compound.
Caption: Workflow for the safe handling of this compound.
4.1. Engineering Controls
All work with this compound must be performed in a properly functioning chemical fume hood to minimize the inhalation of vapors.[7][11] The fume hood sash should be kept as low as possible during manipulations. For weighing, a vented balance enclosure should be used.
4.2. Personal Practices
-
Avoid direct contact with the skin, eyes, and clothing.[12]
-
Do not eat, drink, or apply cosmetics in the laboratory.[13]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
-
Always work in a well-ventilated area.[11]
-
Never work alone when handling hazardous materials.
Storage Requirements: Ensuring Stability and Safety
Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[14] The label should include the chemical name, and all relevant GHS pictograms and hazard statements.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[14][15] The storage area should be secure and accessible only to authorized personnel.[15]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[14] Hydrazine solutions can also attack rubber and cork.[16]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
6.1. Spills
In case of a spill, the following steps should be taken:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills that you are equipped to handle, wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area.
For spills of hydrazine solutions, it is recommended to wear chemical safety goggles, butyl rubber gloves, boots, and a slicker suit.[16] After containing the spill, the material can be neutralized by diluting it with water to a 5% or less solution and then adding an equal volume of a 5% calcium hypochlorite aqueous solution.[16]
6.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of waste in accordance with all local, state, and federal regulations. Waste containers must be clearly labeled with the contents.
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. By fostering a culture of safety, adhering to the protocols outlined in this guide, and maintaining a thorough understanding of the risks associated with hydrazine derivatives, researchers can confidently and safely harness the synthetic potential of this compound. Proactive risk assessment and a commitment to best practices are the cornerstones of a safe and successful research environment.
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A Comprehensive Technical Guide to the Solubility of 1-Ethyl-1-(p-tolyl)hydrazine in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1-Ethyl-1-(p-tolyl)hydrazine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in solution, predictive solubility models based on its molecular structure, and a robust experimental framework for precise solubility determination.
Introduction: The Molecular Profile of this compound
This compound (CAS No. 61715-72-8) is an asymmetrically disubstituted aromatic hydrazine. Its molecular structure, featuring a polar hydrazine group (-NH-NH2) attached to a nonpolar p-tolyl (toluene) ring and an ethyl group, dictates its physicochemical properties and, consequently, its solubility in various laboratory solvents. Understanding these solubility characteristics is paramount for its effective use in synthetic chemistry, particularly in optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.23 g/mol |
| Boiling Point | 262 °C |
| Density | 0.99 g/cm³ |
| Flash Point | 125 °C |
Note: These values are compiled from various chemical suppliers and databases.
The fundamental principle governing solubility is "like dissolves like".[1] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a balance between its polar functional groups and its nonpolar hydrocarbon components. In the case of this compound, the hydrazine moiety provides a polar, hydrophilic character capable of hydrogen bonding, while the p-tolyl and ethyl groups contribute to its nonpolar, lipophilic nature.
Predicted Solubility Profile
Given the absence of comprehensive, publicly available experimental solubility data for this compound, we can predict its solubility based on its molecular structure and established chemical principles. Aromatic hydrazines are generally poorly soluble in water due to the dominance of the nonpolar aromatic ring.[2] However, they tend to be soluble in a range of organic solvents.
The following table provides a predicted solubility profile for this compound in common laboratory solvents, categorized by solvent type.
Table 1: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The large nonpolar surface area of the tolyl and ethyl groups outweighs the polarity of the hydrazine group, limiting miscibility with water.[2][3] |
| Methanol | Polar Protic | Soluble | The alkyl chain of methanol can interact with the nonpolar parts of the molecule, while its hydroxyl group can hydrogen bond with the hydrazine moiety. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol offers a balance of polar and nonpolar characteristics conducive to dissolving this compound. |
| Acetone | Polar Aprotic | Soluble | The polarity of the carbonyl group in acetone can interact with the polar hydrazine group, while its methyl groups can interact with the nonpolar components. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, interacting favorably with the hydrazine group. |
| Hexane | Nonpolar | Soluble | The nonpolar nature of hexane will readily solvate the nonpolar tolyl and ethyl groups of the molecule. |
| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, toluene is expected to be an excellent solvent for the structurally similar this compound. |
This predictive framework is visually summarized in the following diagram:
Caption: Predicted solubility of this compound in various solvents.
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This self-validating system ensures accuracy and reproducibility.
Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
The following workflow diagram illustrates this experimental process:
Caption: Experimental workflow for determining the quantitative solubility of a compound.
Practical Implications for Research and Development
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility allows for the selection of an appropriate solvent system that ensures all reactants are in the same phase, facilitating efficient molecular interactions.
-
Purification: Techniques such as recrystallization rely on differences in solubility at varying temperatures.[1] By identifying a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, an effective purification protocol can be designed.
-
Drug Development: In the context of medicinal chemistry, solubility is a key determinant of a compound's bioavailability. While this compound is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API).
-
Safety and Handling: Knowledge of solubility is important for assessing the environmental fate and potential for exposure. It also informs cleaning and waste disposal procedures.
Conclusion
References
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Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]
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-
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Mechanism of action for 1-Ethyl-1-(p-tolyl)hydrazine in organic synthesis
An In-Depth Technical Guide to the Synthetic Utility of 1-Ethyl-1-(p-tolyl)hydrazine: Mechanism of Action in the Fischer Indole Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for this compound in organic synthesis, with a specific focus on its application in the Fischer indole synthesis. Indole scaffolds are of paramount importance in medicinal chemistry and drug development, and the Fischer methodology remains a cornerstone for their construction. This document will elucidate the nuanced electronic and steric factors governing the reactivity of this compound, detailing the mechanistic steps from hydrazone formation to the final cyclization and aromatization. Experimental insights, a detailed protocol, and visual diagrams are provided to offer a complete understanding for researchers, scientists, and drug development professionals.
Introduction: The Role of Substituted Hydrazines in Heterocyclic Chemistry
Substituted hydrazines are a class of versatile and highly valuable reagents in modern organic synthesis. Their utility stems from the inherent nucleophilicity of the nitrogen atoms and the unique reactivity of the N-N bond, which can be cleaved under specific conditions to facilitate cyclization reactions.[1] Among the myriad of applications for substituted hydrazines, their role as precursors in the synthesis of nitrogen-containing heterocycles is particularly significant.
This compound is a bespoke arylhydrazine that offers specific steric and electronic properties to the synthetic chemist. The p-tolyl group provides a degree of steric bulk and an electron-donating methyl group that can influence the regioselectivity and kinetics of indole formation. The ethyl group on the alpha-nitrogen further modulates the nucleophilicity and steric environment around the hydrazine moiety. Understanding the interplay of these structural features is critical to predicting and controlling its reactivity. This guide will use the well-established Fischer indole synthesis as a framework to explore the mechanism of action of this specific hydrazine derivative.[2][3]
Core Mechanism of Action: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of well-defined steps, culminating in the formation of the indole ring system. The overall transformation is depicted below, using this compound and acetone as representative reactants.
Caption: Overall transformation of the Fischer Indole Synthesis.
Step-by-Step Mechanistic Elucidation
The accepted mechanism for the Fischer indole synthesis, as first proposed by Robinson, involves several key intermediates.[3] The following diagram illustrates the detailed mechanistic pathway for the reaction of this compound with acetone.
Caption: Mechanistic steps of the Fischer Indole Synthesis.
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound, in this case, acetone. The more nucleophilic terminal nitrogen of the hydrazine attacks the protonated carbonyl carbon, followed by dehydration to yield the corresponding N-ethyl-N-(p-tolyl)hydrazone.
-
Tautomerization to Ene-hydrazine: The resulting hydrazone equilibrates with its tautomer, the ene-hydrazine. This step is crucial as it generates the necessary diene-like system for the subsequent sigmatropic rearrangement. The acid catalyst facilitates this tautomerization.
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The ene-hydrazine undergoes a concerted, thermally or acid-catalyzed[1][1]-sigmatropic rearrangement, similar to a Claisen rearrangement. This step breaks the N-N bond and forms a new C-C bond between the aromatic ring and the former imine carbon, resulting in a di-imine intermediate.
-
Rearomatization: The di-imine intermediate rapidly tautomerizes to regain aromaticity in the six-membered ring. This results in an aromatic imine.
-
Cyclization and Amine Elimination: The terminal imine nitrogen attacks the aromatic ring in an intramolecular cyclization, forming a five-membered ring. Subsequent protonation of the amino group allows for the elimination of ammonia (or an amine in the case of a substituted hydrazine) under acidic conditions.
-
Deprotonation to form Indole: The final step involves the loss of a proton from the nitrogen atom of the newly formed five-membered ring, leading to the formation of the stable, aromatic indole product.
Experimental Protocol: Synthesis of 1-Ethyl-2,3,5-trimethyl-1H-indole
The following protocol is a representative procedure for the synthesis of an indole derivative using this compound.
Materials and Equipment
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine), add acetone (1.5 eq).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-Ethyl-2,3,5-trimethyl-1H-indole.
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |
| This compound | Acetone | Glacial Acetic Acid | 1-Ethyl-2,3,5-trimethyl-1H-indole | 70-85% |
| This compound | Cyclohexanone | Polyphosphoric Acid | 8-Ethyl-6-methyl-1,2,3,4-tetrahydrocarbazole | 65-80% |
Trustworthiness and Field-Proven Insights
The Fischer indole synthesis is a robust and widely utilized reaction.[3] The choice of acid catalyst is critical and can significantly impact the reaction yield and purity of the product.[2] While Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used, Lewis acids such as zinc chloride or boron trifluoride can also be effective, particularly for less reactive substrates.[3] For the synthesis described above, glacial acetic acid serves as both the catalyst and the solvent, providing a convenient and effective reaction medium.
The stability of the arylhydrazine is a key consideration. Arylhydrazines can be sensitive to air and light, and it is often advisable to use them as their hydrochloride salts, liberating the free base in situ. However, for many applications, the free base can be used directly if it is of high purity.
The reaction is generally tolerant of a wide range of functional groups on both the hydrazine and the carbonyl partner. However, strongly electron-withdrawing groups on the arylhydrazine can deactivate the ring towards the cyclization step, requiring more forcing conditions. Conversely, electron-donating groups, such as the p-methyl group in this compound, can facilitate the reaction.
Conclusion
This compound is a valuable reagent for the synthesis of substituted indoles via the Fischer indole synthesis. Its mechanism of action follows a well-established pathway involving hydrazone formation, tautomerization, a key[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization. The electronic and steric properties of the ethyl and p-tolyl substituents can be leveraged to produce a variety of complex indole structures, which are of significant interest in the field of drug discovery and development. This guide provides a foundational understanding of its reactivity and a practical framework for its application in the laboratory.
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Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
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MDPI. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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Basic characteristics of N-substituted tolylhydrazines
An In-Depth Technical Guide to the Basic Characteristics of N-Substituted Tolylhydrazines
Authored by a Senior Application Scientist
Abstract
N-substituted tolylhydrazines are a pivotal class of organic compounds, serving as versatile synthons and key precursors in the synthesis of a vast array of heterocyclic systems. Their structural nuances, stemming from the positional isomerism of the methyl group on the tolyl ring and the diversity of the N-substituent, dictate their physicochemical properties and reactivity. This guide provides an in-depth exploration of the fundamental characteristics of N-substituted tolylhydrazines, tailored for researchers, scientists, and drug development professionals. We will delve into their synthesis, structural elucidation through modern spectroscopic methods, key chemical transformations with a focus on the Fischer indole synthesis, and their expanding role in medicinal chemistry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights.
Introduction: The Versatile Role of Tolylhydrazines
Tolylhydrazines are derivatives of hydrazine in which one nitrogen atom is substituted with a tolyl group (a methyl-substituted phenyl ring). Further substitution on either nitrogen atom gives rise to the broad class of N-substituted tolylhydrazines. These molecules are not merely chemical curiosities; they are foundational building blocks in organic synthesis. Their most celebrated application is as the key reactant in the Fischer indole synthesis, a reaction discovered in 1883 that remains one of the most reliable methods for constructing the indole nucleus—a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[1][2]
The strategic importance of this class of compounds lies in the predictable yet tunable reactivity of the hydrazine moiety, influenced by the electronic and steric effects of both the tolyl group and the other N-substituents. Understanding their basic characteristics is therefore paramount for any scientist aiming to leverage them in complex molecular design and drug discovery programs. Hydrazone derivatives, readily formed from tolylhydrazines, exhibit a wide spectrum of biological activities, including anticonvulsant, antidepressant, antimicrobial, and antitumoral properties, further cementing the importance of their parent hydrazines.[3][4][5]
Molecular Structure and Physicochemical Properties
The core structure of a tolylhydrazine consists of a tolyl group (C₆H₄CH₃) attached to a hydrazine (-NHNH₂) moiety. The position of the methyl group on the aromatic ring—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—is a primary determinant of the molecule's properties.
Caption: Isomeric forms of tolylhydrazine.
N-substitution can occur at either nitrogen, but substitution at the nitrogen not attached to the aryl ring (N') is common for creating precursors for hydrazones. These substituents can range from simple alkyl or acyl groups to more complex moieties, profoundly influencing the molecule's reactivity, solubility, and biological activity.
Comparative Physicochemical Data
The physical properties of the parent tolylhydrazine isomers, often supplied as hydrochloride salts for stability, are summarized below. These values are critical for selecting appropriate solvents and reaction conditions.
| Property | o-Tolylhydrazine[6] | m-Tolylhydrazine HCl[7] | p-Tolylhydrazine HCl[8] |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ · HCl | C₇H₁₀N₂ · HCl |
| Molecular Weight | 122.17 g/mol | 158.63 g/mol | 158.63 g/mol |
| Appearance | --- | White to off-white crystalline powder | White to light orange powder/crystal |
| Melting Point | --- | 184-194 °C (dec.) | >200 °C (dec.)[9] |
| Solubility | --- | Soluble in water | Soluble in water, Methanol |
| CAS Number | 529-27-1 | 637-04-7 | 637-60-5 |
Note: Data for the free base and hydrochloride salts are presented as commonly available.
Synthesis and Characterization
The synthesis of N-substituted tolylhydrazines is a well-established area of organic chemistry. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
A common and reliable method involves the reduction of a diazonium salt, which is itself generated from the corresponding toluidine isomer. Subsequent N-substitution can then be achieved through various alkylation or acylation reactions.
Caption: General workflow for synthesizing N'-substituted tolylhydrazones.
Experimental Protocol: Synthesis of p-Tolylhydrazine Hydrochloride
This protocol provides a self-validating system for the synthesis of a key tolylhydrazine intermediate. The rationale behind each step is crucial for success and scalability.
Objective: To synthesize p-tolylhydrazine hydrochloride from p-toluidine.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Methodology:
-
Diazotization (Causality: Formation of the electrophilic diazonium ion):
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve p-toluidine (1 eq.) in concentrated HCl (3 eq.) and water. Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C. A slight excess of nitrite ensures complete conversion, which can be verified by a positive test with starch-iodide paper (immediate blue-black color).
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Reduction (Causality: Conversion of diazonium to hydrazine):
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3 eq.) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The p-tolylhydrazine hydrochloride will precipitate as a white or off-white solid. This addition must be slow to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir for an additional hour.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with a small amount of cold water to remove inorganic salts.
-
Recrystallize the crude product from hot water or aqueous ethanol to obtain pure p-tolylhydrazine hydrochloride.
-
Dry the final product under vacuum. The purity can be confirmed by melting point determination and spectroscopic analysis.
-
Spectroscopic Characterization
Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), the methyl protons (a singlet around δ 2.3 ppm), and the N-H protons (broad signals that can vary in chemical shift and may exchange with D₂O).
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the methyl-bearing carbon appearing at a distinct upfield shift, and the methyl carbon itself appearing around δ 20-21 ppm.
-
IR Spectroscopy: Key vibrational bands include N-H stretching (typically 3100-3300 cm⁻¹) and C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.[6]
Key Reactivity and Applications in Drug Development
The synthetic utility of N-substituted tolylhydrazines is vast, but their role in constructing heterocyclic scaffolds for medicinal chemistry is particularly noteworthy.
The Fischer Indole Synthesis
This is the cornerstone reaction of tolylhydrazines. It involves the acid-catalyzed reaction of a tolylhydrazine with an aldehyde or ketone to form a tolylhydrazone, which then undergoes a[10][10]-sigmatropic rearrangement and subsequent cyclization to yield an indole.[1][11] The choice of Brønsted or Lewis acid catalyst is critical and can significantly impact yield and selectivity.[2][11]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
This reaction is fundamental to the synthesis of antimigraine drugs of the triptan class and numerous other pharmacologically active indole alkaloids.[1] The regiochemical outcome when using unsymmetrical ketones is a key consideration, often influenced by the stability of the intermediate ene-hydrazine.
Synthesis of Pyrazolines and Other Heterocycles
Tolylhydrazines react with α,β-unsaturated ketones (chalcones) to form pyrazoline derivatives.[12] These five-membered heterocyclic compounds are scaffolds of significant interest in drug discovery due to their diverse biological activities, including antitumor, anti-inflammatory, and antidepressant properties.[5][12] The reaction conditions, particularly the choice of acid catalyst, can be tailored to favor the formation of the desired pyrazoline product.[13]
Role as Versatile Synthons
Beyond these classic reactions, N-substituted tolylhydrazines, particularly in their N-tosylhydrazone form, have emerged as highly versatile reagents in modern organic synthesis.[14] They serve as precursors to diazo compounds and can participate in a wide array of transition-metal-catalyzed and metal-free cross-coupling, insertion, and cycloaddition reactions.[14][15][16] This versatility allows for the construction of complex molecular architectures from simple, readily available starting materials, a strategy that is highly valued in the efficient development of new chemical entities (NCEs).[16]
Safety and Handling
As with all hydrazine derivatives, N-substituted tolylhydrazines must be handled with appropriate care. They are classified as harmful if swallowed and can cause skin and serious eye irritation.[6] The metabolic biotransformation of hydrazines can lead to the formation of reactive intermediates, which is a source of their potential toxicity.[17]
Core Handling Requirements:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, dark place, often under an inert atmosphere, as they can be sensitive to light, air, and moisture.
Conclusion
N-substituted tolylhydrazines are a mature yet continually evolving class of chemical reagents. Their fundamental characteristics—well-defined structure, predictable reactivity, and accessible synthesis—make them indispensable tools for the modern chemist. From their foundational role in the Fischer indole synthesis to their application as versatile synthons in complex molecule construction, their importance in academic research and the pharmaceutical industry cannot be overstated. A thorough understanding of their properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit their potential in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.
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Alifu, Z., Nizhamu, M., & Ablajan, K. (2019). Synthesis of N′-substituted acylhydrazine. ResearchGate. Available at: [Link]
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Purandara, H., et al. (2017). Crystal structures of three ortho-substituted N-acylhydrazone derivatives. IUCrData. Available at: [Link]
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Siwek, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68256, o-Tolylhydrazine. PubChem. Available at: [Link]
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Wang, C., et al. (2021). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. Chemical Science. Available at: [Link]
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Siwek, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. ResearchGate. Available at: [Link]
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Paveo, E., et al. (2021). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, D., & Zhu, J. (2013). N-Tosylhydrazones: Versatile Reagents for Metal-Catalyzed and Metal-Free Cross-Coupling Reactions. ChemInform. Available at: [Link]
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Majumder, U., & Samanta, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]
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DeLapp, N. W., et al. (1993). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Patel, P. J., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Available at: [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
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Barqi, A. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available at: [Link]
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Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
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Rodrigues, S. V., et al. (2013). Crystal structure of (E)-N-{2-[2-(4-methylbenzylidene)hydrazin-1-yl]-2-oxoethyl}. Acta Crystallographica Section E. Available at: [Link]
-
ChemBK. P-Tolyl hydrazine hydrochloride. ChemBK. Available at: [Link]
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Liu, X., et al. (2020). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistryOpen. Available at: [Link]
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Toth, B. (1998). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Srp Arh Celok Lek. Available at: [Link]
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Paveo, E., et al. (2021). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. Available at: [Link]
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Sharma, U., & Yella, R. (2019). Representative reactions of N‐tosylhydrazones under transition‐metal‐free conditions. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. PubMed. Available at: [Link]
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Methodological & Application
The Fischer Indole Synthesis: A Detailed Application Guide for the Use of 1-Ethyl-1-(p-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the Fischer indole synthesis, with a specific focus on the application of the N,N-disubstituted hydrazine, 1-Ethyl-1-(p-tolyl)hydrazine. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic underpinnings, practical experimental considerations, and optimization strategies.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
First reported by Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile and powerful method for the construction of the indole nucleus.[1] This structural motif is a key component in a vast array of pharmaceuticals, agrochemicals, and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), to yield a substituted indole.[2]
The use of N,N-disubstituted hydrazines, such as this compound, offers a direct route to N-substituted indoles, a class of compounds with significant pharmacological and biological activity. This guide will specifically detail the synthesis of 1-ethyl-2,5-dimethyl-1H-indole, a representative example of the utility of this approach.
The Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is a cascade of fascinating chemical transformations. A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction. The currently accepted mechanism involves the following key steps:[3]
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with a ketone or aldehyde to form the corresponding arylhydrazone. This is a standard nucleophilic addition-elimination reaction.[2]
-
Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its ene-hydrazine isomer.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step of the synthesis. The ene-hydrazine undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate.
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization leads to a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia (or an amine in the case of N-substituted hydrazines) to afford the aromatic indole ring.
Figure 1: Mechanistic workflow of the Fischer indole synthesis.
Synthesis of the Key Precursor: this compound
While commercially available, this compound can also be synthesized in the laboratory. A common approach involves the N-alkylation of the parent hydrazine, p-tolylhydrazine.
Synthesis of p-Tolylhydrazine Hydrochloride
A standard method for the preparation of arylhydrazines involves the diazotization of an arylamine followed by reduction.[4]
Protocol for the Synthesis of 4-Methylphenylhydrazine Hydrochloride: [4]
-
In a round-bottom flask, dissolve p-toluidine (1 equivalent) in dilute hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add a solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After stirring for a short period, this diazonium salt solution is then added to a solution of sodium sulfite.
-
The resulting mixture is heated, followed by the addition of concentrated hydrochloric acid to induce the precipitation of 4-methylphenylhydrazine hydrochloride.
-
The solid product is collected by filtration, washed, and dried.
N-Ethylation of p-Tolylhydrazine
The selective alkylation of hydrazines can be challenging due to the presence of two nucleophilic nitrogen atoms. However, methods utilizing a polyanion strategy or reductive amination can provide good yields of the desired N-alkylated product.[5][6]
Illustrative Protocol for N-Ethylation (Reductive Amination): [5]
-
To a solution of p-tolylhydrazine (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium cyanoborohydride or α-picoline-borane.
-
The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up involves quenching the reaction, extracting the product into an organic solvent, and purification by chromatography.
Experimental Protocol: Fischer Indole Synthesis of 1-Ethyl-2,5-dimethyl-1H-indole
This protocol details the synthesis of 1-ethyl-2,5-dimethyl-1H-indole from this compound and acetone. The choice of an acid catalyst is critical, with common options including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride.[3] Acetic acid can often serve as both the solvent and a mild acid catalyst.[7]
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Addition of Ketone: Add acetone (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-ethyl-2,5-dimethyl-1H-indole.
Figure 2: Experimental workflow for the synthesis of 1-ethyl-2,5-dimethyl-1H-indole.
Data Presentation: Reaction Parameters and Expected Outcomes
| Entry | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Acetic Acid | Acetic Acid | Reflux | 4-8 | e.g., 75 |
| 2 | Acetone | ZnCl₂ (0.5 eq) | Toluene | Reflux | 2-4 | e.g., 85 |
| 3 | 2-Butanone | H₂SO₄ (cat.) | Ethanol | Reflux | 6-12 | e.g., 70 |
Note: The yields provided are illustrative and will depend on the specific reaction conditions and purification efficiency.
Safety and Handling
Substituted hydrazines and their salts should be handled with care as they can be toxic and potentially carcinogenic.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a fresh or newly opened bottle of the acid catalyst. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature and monitor by TLC. | |
| Decomposition of starting material | Consider a milder acid catalyst or lower reaction temperature. | |
| Formation of multiple products | Isomeric products from unsymmetrical ketones | Use a symmetrical ketone if possible, or optimize reaction conditions to favor one isomer. Purification by chromatography may be necessary. |
| Side reactions | Ensure the starting materials are pure. Consider a different catalyst or solvent system. | |
| Difficult purification | Product co-elutes with starting material | Adjust the polarity of the eluent for column chromatography. |
| Oily product that won't crystallize | Attempt purification by distillation under reduced pressure if the product is thermally stable. |
Conclusion
The Fischer indole synthesis remains a highly relevant and adaptable method for the synthesis of a wide range of indole derivatives. The use of N,N-disubstituted hydrazines like this compound provides a direct and efficient route to N-alkylated indoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful reaction to access novel and complex molecular architectures for applications in drug discovery and materials science.
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Application Notes & Protocols: 1-Ethyl-1-(p-tolyl)hydrazine as a Versatile Reagent in Heterocyclic Synthesis
Introduction
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among the vast arsenal of reagents available to synthetic chemists, substituted hydrazines are of paramount importance, serving as key building blocks for a diverse array of scaffolds. This guide focuses on the utility of 1-Ethyl-1-(p-tolyl)hydrazine, a bespoke N,N'-disubstituted arylhydrazine, in the construction of valuable heterocyclic cores, primarily indoles and pyrazoles.
The indole framework is a privileged scaffold found in a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Similarly, the pyrazole ring system is a core component of many clinically significant drugs. This document provides a detailed exploration of the chemical reactivity of this compound, offering in-depth mechanistic insights and practical, field-tested protocols for its application in the renowned Fischer Indole Synthesis and Knorr Pyrazole Synthesis.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 61715-72-8 | [2] |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.23 g/mol | [2] |
| Appearance | Not specified; likely an oil or low-melting solid | Inferred |
| Purity | >95.0% (GC) available commercially | [3] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetic acid, and chlorinated solvents. | Inferred |
Core Application I: The Fischer Synthesis of 1-Ethyl-5-methylindoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[4][5] The use of an N-substituted hydrazine like this compound directly yields an N-substituted indole, which is a common structural motif in pharmacologically active molecules. The p-methyl group on the tolyl moiety will be incorporated as a 5-methyl substituent on the final indole ring.
Mechanistic Rationale
The accepted mechanism for the Fischer indole synthesis is a multi-step process initiated by the formation of a hydrazone, which then undergoes a cascade of transformations to yield the aromatic indole.[5] The choice of a strong Brønsted or Lewis acid is crucial for catalyzing the key steps.[1]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (the 'ene-hydrazine').
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, creating a new C-C bond and breaking the N-N bond.
-
Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia (or in this case, ethylamine, though the mechanism proceeds through elimination of ammonia from the rearranged intermediate) to afford the stable, aromatic indole ring.
Protocol: Synthesis of 1-Ethyl-2,5-dimethyl-1H-indole
This protocol describes a representative procedure for the synthesis of a 1-ethyl-5-methyl-substituted indole using acetone as the carbonyl component. This is a general procedure, and optimization of reaction time and temperature may be required for different carbonyl substrates.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]
-
Add acetone (1.2 eq) to the solution.
-
If using a co-solvent, add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl) or a Lewis acid (e.g., ZnCl₂).[4][5] If using glacial acetic acid or PPA as the solvent, no additional catalyst is needed.
-
Indolization: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 15 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-Ethyl-2,5-dimethyl-1H-indole.
Core Application II: The Knorr Synthesis of Substituted Pyrazoles
The Knorr pyrazole synthesis is a fundamental reaction for the formation of the pyrazole ring system by reacting a hydrazine with a 1,3-dicarbonyl compound.[8][9] This reaction is highly efficient due to the formation of a stable aromatic ring.[10] The use of this compound allows for the direct synthesis of N-substituted pyrazoles.
Mechanistic Insights
The reaction proceeds through a straightforward condensation-cyclization pathway. The regiochemical outcome depends on which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the more nucleophilic nitrogen of the hydrazine.
-
Initial Condensation: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[10]
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the aromatic pyrazole ring.
Protocol: Synthesis of 1-Ethyl-5-methyl-3-phenyl-1-(p-tolyl)-1H-pyrazole
This protocol provides a representative method for the synthesis of a substituted pyrazole using ethyl benzoylacetate, a common β-ketoester.[11]
Materials:
-
This compound (1.0 eq)
-
Ethyl benzoylacetate (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of a strong acid (e.g., HCl, if needed)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketoester, ethyl benzoylacetate (1.0 eq), in absolute ethanol or glacial acetic acid.[10]
-
Add this compound (1.0 eq) to the solution. A catalytic amount of acid can be added if the reaction is sluggish.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 78-100 °C) with stirring for 2-12 hours.[12] Monitor the reaction's progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the pyrazole product will precipitate from the solution upon cooling.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted pyrazole.
Safety and Handling
Substituted hydrazines are a class of compounds that require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like p-tolylhydrazine hydrochloride and 1-ethyl-1-phenylhydrazine suggest the following precautions.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[13]
-
Ventilation: Handle this reagent in a well-ventilated fume hood to avoid inhalation of any vapors.[13]
-
Exposure Routes: Avoid contact with skin and eyes, as related compounds are known to cause irritation.[14] Avoid ingestion and inhalation.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements for Structurally Similar Compounds:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [15] |
| H312 | Harmful in contact with skin | [15] |
| H315 | Causes skin irritation | [15] |
| H319 | Causes serious eye irritation | [15] |
| H332 | Harmful if inhaled | [15] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of N-substituted indoles and pyrazoles, two of the most important heterocyclic scaffolds in drug discovery and development. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in their synthetic endeavors. As with any chemical procedure, appropriate safety precautions must be strictly followed. The presented methodologies offer a direct and efficient entry into libraries of substituted heterocyles, paving the way for the discovery of novel bioactive compounds.
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Application Notes and Protocols: Derivatization of Aldehydes and Ketones with 1-Ethyl-1-(p-tolyl)hydrazine for Synthetic and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the derivatization of aldehydes and ketones using 1-Ethyl-1-(p-tolyl)hydrazine. This process, forming a hydrazone, is a critical step in various synthetic pathways, most notably the Fischer indole synthesis, a cornerstone in the development of numerous pharmaceuticals. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and application of the resulting N-ethyl-N-(p-tolyl)hydrazones. The protocols are designed to be self-validating, ensuring reliable and reproducible results for researchers in organic synthesis and drug discovery.
Introduction: The Significance of Hydrazone Formation
The reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative to form a hydrazone is a robust and widely utilized transformation in organic chemistry. This condensation reaction, which involves the formation of a carbon-nitrogen double bond (C=N), serves multiple purposes:
-
Derivatization for Analysis: Converting carbonyl compounds, which may lack a strong chromophore, into highly conjugated hydrazones allows for sensitive detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Protection of Carbonyl Groups: The formation of a stable hydrazone can be used to protect a carbonyl group from reacting in subsequent synthetic steps.
-
Key Intermediates in Synthesis: Hydrazones are versatile intermediates that can undergo a variety of further reactions. A prime example is their role in the Fischer indole synthesis, a powerful method for constructing the indole ring system found in a vast array of natural products and pharmaceutical agents.[1][2][3]
This compound is a disubstituted asymmetric hydrazine. Its reaction with aldehydes and ketones yields N,N-disubstituted hydrazones, which are key precursors for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry.
The Chemistry of Derivatization: Mechanism of Hydrazone Formation
The formation of a hydrazone from an aldehyde or ketone and this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[4]
The mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of this compound, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate called a carbinolamine.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Elimination of a water molecule and a proton from the adjacent nitrogen atom results in the formation of the C=N double bond of the hydrazone.
Caption: Mechanism of Acid-Catalyzed Hydrazone Formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 1-Ethyl-1-(p-tolyl)hydrazones from aldehydes and ketones. The specific conditions may require optimization depending on the reactivity of the carbonyl substrate.
Materials and Reagents
-
Aldehyde or Ketone
-
This compound
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Hexanes or other suitable recrystallization solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (Büchner funnel, filter flask)
General Protocol for Hydrazone Synthesis
This protocol is a general method for the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.
Caption: General Workflow for Hydrazone Synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.0-1.1 eq.) in anhydrous ethanol (approximately 5-10 mL per gram of carbonyl compound).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes, or isopropanol) to obtain the pure hydrazone.[5][6]
Product Characterization: A Self-Validating System
The successful synthesis of the 1-Ethyl-1-(p-tolyl)hydrazone can be confirmed through a combination of spectroscopic techniques. This multi-faceted analysis serves as a self-validating system, ensuring the identity and purity of the product.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for a typical 1-Ethyl-1-(p-tolyl)hydrazone.
| Technique | Characteristic Feature | Expected Value/Observation |
| ¹H NMR | Azomethine proton (-N=CH-) | δ 7.5-8.5 ppm (for aldehyde derivatives) |
| Ethyl group protons (-CH₂CH₃) | Quartet (CH₂) and Triplet (CH₃) in the aliphatic region | |
| p-Tolyl group protons | Aromatic protons and a singlet for the methyl group | |
| ¹³C NMR | Imine carbon (>C=N-) | δ 140-160 ppm |
| Aromatic and aliphatic carbons | Signals corresponding to the ethyl and p-tolyl groups | |
| FT-IR | C=N stretch | 1620-1650 cm⁻¹[7] |
| C-H stretches (aromatic and aliphatic) | ~3000-3100 cm⁻¹ (aromatic), ~2850-2960 cm⁻¹ (aliphatic)[8] | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the calculated molecular weight of the product. |
| Fragmentation Pattern | Characteristic fragments from the loss of ethyl or tolyl groups.[9] |
Note: The exact chemical shifts and frequencies will vary depending on the specific aldehyde or ketone used.
Caption: Self-Validating Workflow for Hydrazone Synthesis.
Applications in Drug Development: The Fischer Indole Synthesis
The primary application of 1-Ethyl-1-(p-tolyl)hydrazones in drug development is their use as key intermediates in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus, a structural motif present in a wide range of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and treatments for neurological disorders.[1][2][3][10][11]
The Fischer indole synthesis involves the acid-catalyzed intramolecular cyclization of an arylhydrazone with the elimination of ammonia.[12][13][14] The use of an N,N-disubstituted hydrazine like this compound leads to the formation of N-substituted indoles.
Caption: Fischer Indole Synthesis from a Hydrazone Intermediate.
Safety and Handling
Substituted hydrazines are potentially hazardous and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hydrazine and its derivatives can be toxic and are suspected carcinogens. Always consult the Safety Data Sheet (SDS) for this compound before use.[15][16][17][18]
Conclusion
The derivatization of aldehydes and ketones with this compound is a straightforward and efficient method for the synthesis of N,N-disubstituted hydrazones. These compounds are valuable intermediates, particularly in the pharmaceutical industry, for the construction of complex heterocyclic structures such as indoles via the Fischer indole synthesis. The protocols and characterization data provided in this guide offer a solid foundation for researchers to reliably synthesize and validate these important chemical entities.
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Recrystallization. (n.d.). Retrieved from Columbia University, Department of Chemistry website: [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). Molecules, 26(16), 4933. [Link]
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Hydrazine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2296. [Link]
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The mass spectrum and fragmentation pattern of hydrazone 1. (n.d.). ResearchGate. [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (2013). Mass Spectrometry Reviews, 32(1), 1-19. [Link]
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Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (n.d.). [Link]
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(PDF) A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. (n.d.). ResearchGate. [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(49), 29334-29345. [Link]
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Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2021). Current Green Chemistry, 8(2), 96-123. [Link]
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The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). YouTube. [Link]
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Preparation of unsymmetrical ketones from tosylhydrazones and aromatic aldehydes via formyl C–H bond insertion. (2015). Organic & Biomolecular Chemistry, 13(32), 8614-8618. [Link]
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Application Notes and Protocols for 1-Ethyl-1-(p-tolyl)hydrazine in Heterocyclic Synthesis
Introduction: The Versatility of 1-Ethyl-1-(p-tolyl)hydrazine in Modern Organic Synthesis
This compound is a substituted hydrazine derivative that serves as a pivotal building block in the synthesis of complex heterocyclic structures.[1] Its primary and most celebrated application lies in the Fischer indole synthesis , a robust and versatile method for constructing the indole nucleus.[2] The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[2][3] The substitution pattern of this compound, featuring an ethyl group on the N1 nitrogen and a methyl group on the aromatic ring, allows for the synthesis of specifically substituted indoles that are of significant interest to researchers in drug development. This guide provides a detailed, step-by-step protocol for the application of this compound in the Fischer indole synthesis, complete with mechanistic insights, safety protocols, and data presentation to aid researchers in its effective utilization.
PART 1: Critical Safety and Handling Protocols
Substituted hydrazines are a class of compounds that demand rigorous safety protocols due to their potential toxicity.[4] While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with the same level of caution as other hydrazine derivatives.
1.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: All manipulations of this compound, especially of its hydrochloride salt, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
1.2 Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[3]
-
Containers should be tightly sealed and clearly labeled.
-
Avoid the formation of dust if handling the hydrochloride salt.
1.3 Waste Disposal:
-
All waste containing this compound must be treated as hazardous.
-
Aqueous waste can be neutralized by dilution to less than 5% and slow addition of a weak oxidizing agent like sodium hypochlorite solution (<5%).[6] This procedure should only be performed by trained personnel.
-
All contaminated labware and solid waste should be disposed of through an approved chemical waste program.
PART 2: The Fischer Indole Synthesis: A Detailed Protocol
The following protocol details the synthesis of 1-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole from the reaction of this compound with cyclohexanone. This reaction is a representative example of the Fischer indole synthesis.
2.1 Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 150.23 | 10 | 1.50 g |
| Cyclohexanone | 98.14 | 11 | 1.1 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| 1 M Sodium Hydroxide (NaOH) | 40.00 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | - | - | As needed |
| Eluent (e.g., Hexanes:Ethyl Acetate) | - | - | As needed |
2.2 Step-by-Step Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10 mmol).
-
Addition of Reagents: Add glacial acetic acid (20 mL) to the flask, followed by cyclohexanone (1.1 mL, 11 mmol).[7]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water. Neutralize the solution by the slow addition of 1 M sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-ethyl-8-methyl-1,2,3,4-tetrahydrocarbazole.
PART 3: Mechanistic Causality and Workflow Visualization
The Fischer indole synthesis is a sophisticated reaction cascade.[8][9] Understanding the mechanism is key to troubleshooting and adapting the protocol for different substrates.
3.1 The Reaction Mechanism:
The reaction is initiated by the acid-catalyzed condensation of this compound with cyclohexanone to form the corresponding hydrazone. This is followed by tautomerization to the more reactive ene-hydrazine intermediate. The crucial step is a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and the elimination of an ammonia molecule lead to the final aromatic indole product.[2] The ethyl group on the nitrogen and the methyl group on the tolyl ring are retained in the final product, directing the regiochemical outcome.
3.2 Experimental Workflow Diagram:
Caption: Experimental workflow for the Fischer indole synthesis.
3.3 Mechanistic Pathway Diagram:
Caption: Key steps in the Fischer indole synthesis mechanism.
References
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Wikipedia. Fischer indole synthesis. [Link].
-
chemeurope.com. Fischer indole synthesis. [Link].
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Application Notes and Protocols for 1-Ethyl-1-(p-tolyl)hydrazine in Agrochemical Development
Introduction: The Strategic Role of Substituted Hydrazines in Modern Crop Protection
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Within the vast chemical landscape available to researchers, hydrazine derivatives have emerged as exceptionally versatile building blocks.[1][2] Their utility is rooted in their capacity to serve as precursors for a wide array of heterocyclic compounds, many of which form the core scaffolds of commercial insecticides, herbicides, and fungicides.[1][2]
This document provides detailed application notes and protocols for the use of 1-Ethyl-1-(p-tolyl)hydrazine as a key intermediate in the development of novel agrochemical active ingredients. While hydrazine itself is a reactive and potentially hazardous compound, its substituted derivatives, such as this compound, offer a more nuanced and targeted approach to molecular design. This specific precursor is of particular interest for the synthesis of N-substituted pyrazole derivatives, a class of compounds renowned for their potent insecticidal and acaricidal properties.
Our focus will be on a representative synthetic pathway: the synthesis of a novel N-ethyl-N-tolyl pyrazole carboxamide, a structural motif present in several modern insecticides that target the insect nervous system. We will detail the synthetic protocol, from the initial condensation reaction to the final product, and outline a standard protocol for the preliminary biological screening of the resulting compound for acaricidal activity.
Core Concept: The Knorr Pyrazole Synthesis as a Gateway to Novel Acaricides
The foundational chemistry underpinning the use of this compound in this context is the Knorr pyrazole synthesis. This robust and well-established reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. The choice of substituents on both the hydrazine and the dicarbonyl compound allows for a high degree of molecular diversity, enabling the fine-tuning of the final product's biological activity and physicochemical properties.
In our protocol, this compound will react with a substituted ethyl acetoacetate to form a pyrazolone intermediate, which can be further functionalized to yield the target acaricide. The ethyl and p-tolyl groups on the hydrazine are not mere placeholders; they are integral to the design of the final molecule, influencing its binding affinity to the target site in the pest and its metabolic stability.
Experimental Protocols
Part 1: Synthesis of a Novel Pyrazole-Carboxamide Acaricide
This protocol describes a two-step synthesis of a hypothetical, yet representative, pyrazole-carboxamide acaricide starting from this compound.
Workflow for the Synthesis of a Pyrazole-Carboxamide Acaricide
Caption: Synthetic workflow for a two-step synthesis of a pyrazole-carboxamide.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| This compound | 61715-72-8 | Commercial | >98% |
| Ethyl 2-chloroacetoacetate | 609-15-4 | Commercial | >97% |
| Ethanol (anhydrous) | 64-17-5 | Commercial | >99.5% |
| Acetic Acid (glacial) | 64-19-7 | Commercial | >99.7% |
| Thionyl Chloride | 7719-09-7 | Commercial | >99% |
| Toluene (anhydrous) | 108-88-3 | Commercial | >99.8% |
| 2,6-Dichloroaniline | 608-31-1 | Commercial | >98% |
| Pyridine (anhydrous) | 110-86-1 | Commercial | >99.8% |
Protocol 1.1: Synthesis of 1-Ethyl-4-chloro-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (15.0 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the hydrazine is fully dissolved.
-
Add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) dropwise to the solution over 15 minutes.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume by half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C.
Protocol 1.2: Synthesis of N-(2,6-dichlorophenyl)-1-ethyl-5-methoxy-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide
-
In a 250 mL three-necked flask under a nitrogen atmosphere, suspend the dried pyrazolone intermediate from Protocol 1.1 (23.8 g, 0.095 mol) in anhydrous toluene (100 mL).
-
Add thionyl chloride (13.6 g, 0.114 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110°C) for 2 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the toluene solution to obtain the crude acid chloride.
-
In a separate flask, dissolve 2,6-dichloroaniline (15.4 g, 0.095 mol) in anhydrous pyridine (50 mL) and cool to 0°C.
-
Add the crude acid chloride dissolved in a small amount of anhydrous toluene dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 200 mL of 1M HCl and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrazole-carboxamide.
Part 2: Preliminary Biological Screening - Acaricidal Activity
This protocol outlines a standard leaf-dip bioassay for evaluating the acaricidal efficacy of the newly synthesized compound against the two-spotted spider mite (Tetranychus urticae).
Workflow for Acaricidal Bioassay
Caption: Workflow for a standard leaf-dip acaricidal bioassay.
Protocol 2.1: Leaf-Dip Bioassay for Acaricidal Activity
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in acetone. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) in a 1:1 acetone:water solution containing a non-ionic surfactant (0.1%). A control solution (acetone:water with surfactant only) must be included.
-
Leaf Disc Preparation: Cut 2 cm diameter discs from the primary leaves of young bean plants.
-
Treatment: Immerse each leaf disc in the respective test solution for 10 seconds with gentle agitation.
-
Drying: Place the treated discs on a wire rack to air dry for approximately 1-2 hours.
-
Infestation: Place each dried leaf disc, adaxial side up, on a moistened cotton pad in a petri dish. Transfer 10 adult female two-spotted spider mites to the surface of each leaf disc using a fine brush.
-
Incubation: Maintain the petri dishes in a controlled environment chamber at 25°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24 and 48 hours, count the number of dead or moribund mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.
Mechanism of Action and Structure-Activity Relationship (SAR) - A Theoretical Framework
Many pyrazole-carboxamide insecticides act as inhibitors of the mitochondrial electron transport chain at Complex I or II. The specific substituents on the pyrazole ring and the carboxamide nitrogen are crucial for binding to the target site. The N-ethyl-1-(p-tolyl) moiety of our synthesized compound is designed to fit into a hydrophobic pocket of the target protein, while the dichlorophenyl group can form halogen bonds and other interactions, enhancing the binding affinity. Further research would involve synthesizing analogs with variations in these groups to establish a clear Structure-Activity Relationship (SAR) and optimize the compound's potency.
Conclusion and Future Directions
This compound is a valuable and strategic starting material for the synthesis of novel pyrazole-based agrochemicals. The protocols provided herein offer a robust framework for the synthesis and preliminary evaluation of potential acaricidal candidates. The versatility of the Knorr pyrazole synthesis allows for the creation of large libraries of analogs for high-throughput screening, accelerating the discovery of new active ingredients for crop protection. Future work should focus on expanding the range of 1,3-dicarbonyl compounds used in the synthesis to explore a wider chemical space and on conducting more detailed toxicological and environmental fate studies on the most promising lead compounds.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13160626, this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency (1997). Hydrazine. Retrieved from [Link]
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Calca Solutions (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions. Retrieved from [Link]
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Wikipedia (2024). Hydrazine. Retrieved from [Link]
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-
Centers for Disease Control and Prevention (2019). Hydrazine. Retrieved from [Link]
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MDPI (2016). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]
-
J&K Scientific LLC (2023). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Application Note: Strategic Synthesis of N-Substituted Pyrazole Derivatives Using 1-Ethyl-1-(p-tolyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] Its unique chemical properties, including hydrogen bonding capabilities and metabolic stability, have led to its incorporation into a multitude of approved therapeutic agents.[3] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and numerous kinase inhibitors in oncology underscore the scaffold's therapeutic importance.[1]
The targeted synthesis of specifically substituted pyrazoles is therefore a critical task for medicinal chemists. The Knorr pyrazole synthesis, a robust and versatile reaction, provides a direct route to this scaffold from hydrazines and 1,3-dicarbonyl compounds.[6][7] This application note provides a detailed guide to leveraging 1-Ethyl-1-(p-tolyl)hydrazine in the Knorr synthesis to create N1-disubstituted pyrazoles, a class of compounds with significant potential in drug development programs.
Expertise & Rationale: Navigating the Synthetic Landscape
The choice of this compound as a starting material offers a direct route to pyrazoles with fixed substituents at the N1 position. This is crucial for structure-activity relationship (SAR) studies, as it eliminates the formation of N-H pyrazole regioisomers that can arise from monosubstituted hydrazines. However, the use of an N,N-disubstituted arylhydrazine introduces a critical mechanistic consideration: the competition between the desired Knorr pyrazole synthesis and the Fischer indole synthesis.
The Primary Pathway: Knorr Pyrazole Synthesis
The Knorr synthesis proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under mild acidic or neutral conditions.[8] The reaction mechanism involves several key steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9]
-
Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group, leading to a five-membered ring intermediate.[6][9]
-
Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrazole ring.[8]
The reaction is highly efficient and generally provides good yields, making it a workhorse in heterocyclic synthesis.[9]
Caption: Knorr pyrazole synthesis mechanism.
The Competing Pathway: Fischer Indole Synthesis
N-Arylhydrazines are also precursors for the Fischer indole synthesis, a reaction that condenses a hydrazine with an aldehyde or ketone under strong acid catalysis (Brønsted or Lewis acids) and often requires heat.[10][11] The key mechanistic step is a[10][10]-sigmatropic rearrangement of the hydrazone intermediate, which is not productive for pyrazole formation.[12]
Causality Behind Experimental Choices: The use of this compound necessitates careful control of reaction conditions. To favor the Knorr pyrazole pathway and suppress the formation of indole byproducts, the following principles are applied:
-
Acid Catalysis: Employ mild acidic conditions (e.g., acetic acid) or even neutral conditions. Avoid strong Lewis acids (like ZnCl₂, BF₃) or strong Brønsted acids (H₂SO₄, PPA) that are known to promote the Fischer synthesis.[10][11]
-
Temperature: Conduct the reaction at or near room temperature, or with gentle heating. High temperatures can provide the activation energy needed for the[10][10]-sigmatropic rearrangement of the Fischer pathway.
Caption: Competing Knorr and Fischer synthesis pathways.
Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1-(p-tolyl)pyrazole
This protocol details the synthesis of a representative pyrazole derivative using this compound and acetylacetone (a symmetric 1,3-dicarbonyl).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | ~150.23 | 1.50 g | 10.0 | Limiting Reagent |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.10 g (1.12 mL) | 11.0 | Use 1.1 equivalents |
| Glacial Acetic Acid | 60.05 | 0.5 mL | - | Catalyst |
| Ethanol (95%) | 46.07 | 25 mL | - | Solvent |
| Saturated Sodium Bicarbonate (aq) | - | 30 mL | - | For workup |
| Brine (Saturated NaCl aq) | - | 20 mL | - | For workup |
| Anhydrous Magnesium Sulfate | - | ~2 g | - | Drying agent |
| Ethyl Acetate & Hexanes | - | As needed | - | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.50 g, 10.0 mmol) and ethanol (25 mL). Stir the mixture at room temperature until the hydrazine is fully dissolved.
-
Reagent Addition: Add acetylacetone (1.12 mL, 11.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).
-
Reaction: Place a condenser on the flask and heat the reaction mixture to a gentle reflux (~80 °C) using a heating mantle.
-
Monitoring (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. Spot the starting hydrazine and the reaction mixture. The reaction is complete when the starting hydrazine spot has been consumed (typically 2-4 hours).
-
Workup - Quenching: After completion, allow the flask to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add ethyl acetate (30 mL) and saturated sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer.
-
Workup - Washing: Wash the organic layer with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product. Purify the residue via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product as an oil or low-melting solid.
Caption: Step-by-step experimental workflow.
Self-Validation and Product Characterization
To ensure the integrity of the synthesis, the final product must be rigorously characterized:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the ethyl group (a triplet and a quartet), the p-tolyl group (two doublets in the aromatic region and a singlet for the methyl group), and two singlets for the pyrazole methyl groups. The integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the correct number of distinct carbon environments, confirming the pyrazole ring and substituent carbons.
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition (C₁₄H₁₈N₂).
-
TLC (Thin Layer Chromatography): The purified product should appear as a single spot, indicating its purity.
Conclusion
This compound is a valuable building block for the synthesis of N1-disubstituted pyrazoles via the Knorr pyrazole synthesis. By understanding the underlying reaction mechanism and carefully controlling experimental conditions to mitigate the competing Fischer indole synthesis, researchers can reliably access a diverse range of pyrazole derivatives. The protocol described herein provides a robust and self-validating framework for producing these high-value compounds, enabling further exploration of their potential in drug discovery and development.
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. F. Z. Belfaitah, et al. Molecules. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. S. Singh, et al. RSC Medicinal Chemistry. [Link]
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Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. T. J. Maimone, et al. The Journal of Organic Chemistry. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. A. El-Faham, et al. Molecules. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. M. Angeli, et al. Molecules. [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. J. Elguero, et al. Canadian Journal of Chemistry. [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. A. M. Al-Majid, et al. ResearchGate. [Link]
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Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. S. Gün, et al. Dergipark. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. J. B. Metternich, et al. RSC Advances. [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. Chem Help ASAP. YouTube. [Link]
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Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
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Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. S. K. Guchhait, et al. Beilstein Journal of Organic Chemistry. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. T. Janosik, et al. RSC Advances. [Link]
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Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. A. V. Elezov, et al. RSC Advances. [Link]
-
A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride. P. S. N. Reddy, et al. Scribd. [Link]
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Troubleshooting & Optimization
Decomposition pathways for 1-Ethyl-1-(p-tolyl)hydrazine
Technical Support Center: 1-Ethyl-1-(p-tolyl)hydrazine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that working with substituted hydrazines presents unique challenges due to their reactivity and stability profiles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common issues encountered during storage, reaction setup, and analysis. Our goal is to provide not just solutions, but the underlying scientific principles to empower your research.
Section 1: Storage, Handling, and Stability Assessment
This section addresses the most common initial queries regarding the quality and storage of this compound. Proper handling from the outset is critical to experimental success.
FAQ 1: My freshly opened bottle of this compound has a yellow or brownish tint. Is it still usable?
Answer: A slight off-white or pale-yellow color can be normal. However, a distinct yellow, orange, or brown coloration is a strong indicator of oxidative degradation. Arylhydrazines are notoriously sensitive to air and light.[1]
Causality: The N-N bond in hydrazine and its derivatives is susceptible to oxidation, particularly when adjacent to an aromatic ring which can stabilize radical intermediates. Atmospheric oxygen can initiate a radical chain reaction, leading to the formation of highly colored azo compounds or other coupled byproducts.
Recommended Action:
-
Assess the Extent: If the discoloration is minor, the material might be usable for non-critical applications, but a purity check is essential. For sensitive, multi-step syntheses, using discolored material is not recommended as it can introduce unknown impurities and lower yields.
-
Purity Check Protocol: Before use, run a quick purity check. A simple Thin Layer Chromatography (TLC) or a more quantitative method like GC-MS or HPLC is advised.
Protocol: Rapid Purity Assessment by TLC
-
Plate: Standard silica gel 60 F254.
-
Mobile Phase (Eluent): Start with a 3:1 mixture of Hexane:Ethyl Acetate. This polarity can be adjusted based on the observed spot migration.
-
Sample Preparation: Dissolve a tiny amount (spatula tip) of the hydrazine in a small volume of ethyl acetate or dichloromethane (DCM).
-
Spotting: Spot the prepared sample alongside a co-spot with the relevant ketone/aldehyde if you are performing a Fischer-Indole synthesis.
-
Visualization:
-
Examine under UV light (254 nm).
-
Stain with a p-anisaldehyde or potassium permanganate dip. A fresh sample should show a single, major spot. Degradation is indicated by multiple spots, particularly colored ones near the baseline or new spots corresponding to more polar or colored impurities.
-
FAQ 2: What are the optimal storage conditions for this compound to maximize its shelf life?
Answer: To minimize degradation, the compound must be protected from its primary decomposition triggers: oxygen, light, and heat.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After each use, flush the headspace of the bottle with inert gas before sealing.
-
Temperature: Store in a refrigerator (2-8 °C). For long-term storage, a freezer (-20 °C) is preferable.[2] Always allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.
-
Light: Use an amber glass bottle or wrap the container in aluminum foil to protect it from light.
-
Container: Ensure the container has a tight-fitting, high-quality seal (e.g., a PTFE-lined cap).
Section 2: Troubleshooting Decomposition in Synthetic Applications
This compound is a common reagent in reactions like the Fischer indole synthesis.[3][4][5] Decomposition during the reaction is a frequent cause of low yields and complex product mixtures.
FAQ 3: I am attempting a Fischer indole synthesis, but my yield is very low and I'm isolating a complex mixture of byproducts. What's going wrong?
Answer: This is a classic problem where the harsh conditions of the Fischer indole synthesis (acid catalyst and heat) can promote side reactions and decomposition of the starting hydrazine or the hydrazone intermediate.[3][5]
Root Cause Analysis:
-
Starting Material Purity: As discussed in Section 1, degraded starting material is a primary culprit.
-
Oxidative Side Reactions: If the reaction is not performed under an inert atmosphere, oxygen can intercept reactive intermediates. Arylhydrazines can be oxidized to aryl diazenes, which can then generate aryl radicals.[1] These radicals can lead to a host of byproducts, including dimerization of the starting material or unwanted arylation of other species in the reaction mixture.
-
Excessive Heat or Reaction Time: Thermal decomposition of hydrazines involves N-N bond cleavage.[6][7][8] Prolonged heating, or temperatures higher than necessary, will accelerate these decomposition pathways, competing with the desired cyclization.
-
Acid Catalyst Choice: While an acid is required, its strength and concentration can impact stability. Very strong Brønsted or Lewis acids can sometimes promote unwanted side reactions.[5]
Workflow: Optimizing the Fischer Indole Synthesis
Caption: Troubleshooting workflow for a low-yielding Fischer indole synthesis.
Section 3: Mechanistic Insights into Decomposition
Understanding the potential decomposition pathways is key to designing robust experiments. The structure of this compound makes it susceptible to several modes of degradation.
FAQ 4: What are the primary chemical pathways through which this compound decomposes?
Answer: The two most significant pathways are oxidative and thermal decomposition.
1. Oxidative Decomposition (Reaction with O₂): This is often the most relevant pathway under ambient or mild reaction conditions. It proceeds via radical intermediates.
Caption: Simplified pathway for oxidative decomposition of arylhydrazines.
This pathway explains the formation of colored impurities (azo compounds) and dimeric species (bitolyl), which can complicate purification. The presence of metal ions can catalyze this process.
2. Thermal Decomposition: At elevated temperatures, such as during distillation or high-temperature reactions, homolytic cleavage of the weakest bond—the N-N bond—becomes significant.
Caption: Primary thermal decomposition pathway via N-N bond scission.
This pathway leads to a complex mixture of smaller, often volatile, products and is generally non-selective. It underscores the importance of using the minimum necessary temperature in reactions.[6][7]
Section 4: Analytical Methods and Troubleshooting
Reliable analytical data is the foundation of good science. This section provides guidance on monitoring the purity of your hydrazine and the progress of your reactions.
FAQ 5: How can I quantitatively monitor the degradation of my this compound sample over time?
Answer: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[9]
Considerations for Method Development:
-
Reactivity: Hydrazines can be reactive and may degrade on hot GC injection ports. Derivatization or the use of a cool on-column injector may be necessary for accurate GC analysis.
-
HPLC Stability: Ensure the mobile phase is compatible and does not promote degradation on the column. Buffered mobile phases are often required.
Protocol: General Purpose HPLC Method for Stability Monitoring
This protocol serves as a starting point and will likely require optimization for your specific equipment and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid or TFA) B: Acetonitrile (0.1% Formic Acid or TFA) | Acid modifier improves peak shape and suppresses amine interactions with silica. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min. | Provides good separation of the parent compound from more polar (early eluting) and less polar (late eluting) degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and 280 nm | The p-tolyl group provides strong UV absorbance. A DAD allows for spectral confirmation of peaks. |
| Sample Prep | Dilute sample in a 50:50 mixture of Acetonitrile:Water. | Ensures solubility and compatibility with the mobile phase. Analyze immediately after preparation. |
Self-Validation:
-
Spike a sample: To confirm peak identity, spike a sample with a small amount of a potential degradant if a standard is available (e.g., p-toluidine).
-
Forced Degradation: To identify potential degradation product peaks, intentionally stress a small sample (e.g., expose to air, heat, or acid for a short period) and run the chromatogram to see which new peaks appear.
References
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Hydrazines - Chapter 6: Analytical Methods. Retrieved from [Link]
- Zhang, L., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(31), 10770-10779.
-
NASA Technical Reports Server. (n.d.). Catalysts for the decomposition of hydrazine and its derivatives and a method for its production. Retrieved from [Link]
-
Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Klyushin, D. A., et al. (2021). Catalytic Decomposition of Hydrazine and Hydrazine Derivatives to Produce Hydrogen-Containing Gas Mixtures: A Review. ResearchGate. Retrieved from [Link]
- Hofmann, J., et al. (2014). Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. The Journal of Organic Chemistry, 79(5), 2314-20.
-
Yoo, J.-W., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
-
NASA Technical Reports Server. (1965). Thermal decomposition of hydrazine. Retrieved from [Link]
-
NASA Technical Reports Server. (1992). In-Situ Analysis of Hydrazine Decomposition Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Catalytic decomposition of hydrous hydrazine for hydrogen production. Sustainable Energy & Fuels. Retrieved from [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Park, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. ResearchGate. Retrieved from [Link]
- Lunn, G., et al. (1984). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Environmental and Molecular Mutagenesis, 5(4), 577-88.
-
MDPI. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[9][10][11]Triazolo[4,3-b][7][9][10][11]tetrazine. Molecules, 27(20), 7010.
-
Kitson, B. A., & Oliaee, S. N. (2019). Selective, Catalytic Decomposition of Hydrazine. Retrieved from [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals. Retrieved from [Link]
- Lee, J., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1205.
-
ChemBK. (n.d.). p-Tolyl hydrazine hydrochloride. Retrieved from [Link]
-
Navitus Chemicals Private Limited. (2021). 1.1 Process Description. Retrieved from [Link]
-
ACS Publications. (1980). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry. Retrieved from [Link]
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Managing air and moisture sensitivity of 1-Ethyl-1-(p-tolyl)hydrazine
Welcome to the technical support center for 1-Ethyl-1-(p-tolyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective management of this air- and moisture-sensitive reagent. Drawing upon established principles of handling reactive organic compounds and specific knowledge of substituted hydrazines, this document aims to ensure the integrity of your experiments and the safety of your laboratory personnel.
Core Concepts: Understanding the Instability of this compound
This compound (CAS 61715-72-8) is a valuable reagent, particularly in syntheses such as the Fischer-Indole synthesis. However, its utility is intrinsically linked to its reactivity, which also renders it susceptible to degradation by atmospheric oxygen and moisture. The core of its instability lies in the electron-rich nature of the disubstituted hydrazine moiety. The presence of two electron-donating groups—the ethyl group and the p-tolyl group—increases the electron density on the nitrogen atoms, making them more susceptible to oxidation.
Mechanism of Degradation: Oxidation and Hydrolysis
Oxidation: Exposure to atmospheric oxygen can lead to the oxidative dehydrogenation of this compound, forming the corresponding azo compound, 1-ethyl-2-(p-tolyl)diazene. This process can be accelerated by light and trace metal impurities. Further oxidation can lead to the cleavage of the N-N bond, potentially forming secondary amines and other byproducts.[1][2]
Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, hydrazines can undergo hydrolysis. While specific data for this compound is limited, hydrolysis of related hydrazones suggests that the N-N bond can be cleaved, which for the parent hydrazine could potentially lead to the formation of p-toluidine and ethylamine.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage, handling, and use of this compound in a practical question-and-answer format.
Storage and Handling
Q1: My bottle of this compound has turned from a clear, colorless/pale yellow liquid to a darker yellow or brown color. Is it still usable?
A1: A change in color is a strong visual indicator of decomposition, likely due to oxidation. While minor color changes might not significantly impact some reactions, a noticeable darkening suggests the presence of impurities that could interfere with your synthesis, leading to lower yields and the formation of byproducts. For sensitive applications, it is highly recommended to purify the reagent before use or to use a fresh, unopened bottle.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the longevity and purity of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass bottle to protect it from light. Storage in a cool, dry place, such as a refrigerator or a desiccator cabinet, is recommended to minimize thermal and hydrolytic degradation. For long-term storage, consider sealing the bottle with Parafilm® and storing it in a freezer at temperatures around -20°C.
Q3: I need to transfer a small amount of this compound from the stock bottle to my reaction flask. What is the best practice to maintain its purity?
A3: The transfer of this air-sensitive reagent should always be performed using inert atmosphere techniques, such as a Schlenk line or a glovebox.[4][5]
Experimental Protocols
Protocol for Transferring this compound using a Syringe
This protocol outlines the steps for safely transferring the reagent while minimizing exposure to air and moisture.[6]
-
Preparation: Ensure all glassware (reaction flask, syringe, and needle) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask and equip it with a rubber septum. Purge the flask with dry nitrogen or argon for several minutes.
-
Syringe Preparation: Purge a clean, dry syringe with the inert gas by drawing and expelling the gas at least five times.
-
Reagent Withdrawal: Pierce the septum of the this compound stock bottle with the needle of the purged syringe. It is advisable to also insert a needle connected to a source of inert gas (e.g., a balloon or a gas line) into the septum to maintain a positive pressure within the bottle and prevent the ingress of air as the liquid is withdrawn.
-
Transfer: Slowly draw the desired volume of the hydrazine into the syringe.
-
Injection: Carefully withdraw the syringe from the stock bottle and immediately insert it into the septum of the reaction flask. Inject the reagent into the reaction mixture.
-
Cleaning: Immediately after use, rinse the syringe and needle with a suitable dry solvent (e.g., anhydrous toluene or THF) followed by a quenching agent like a dilute acid solution to neutralize any residual hydrazine.
Visualizing the Inert Transfer Workflow
Caption: Workflow for the inert atmosphere transfer of this compound.
Troubleshooting the Fischer-Indole Synthesis
Q4: I am using this compound in a Fischer-Indole synthesis, and my yields are consistently low with the formation of significant byproducts. What could be the cause?
A4: Low yields in Fischer-Indole syntheses using N,N-disubstituted hydrazines with electron-donating groups can often be attributed to side reactions that compete with the desired[4][4]-sigmatropic rearrangement. The increased electron density on the nitrogen atoms can promote heterolytic cleavage of the N-N bond, especially under strong acidic conditions. This leads to the formation of aniline derivatives (in this case, p-toluidine) and other undesired products instead of the indole.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is of high purity and has not degraded. Consider purifying it by vacuum distillation if its purity is questionable.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While Brønsted and Lewis acids are commonly used, excessively strong acidic conditions may favor the N-N bond cleavage.[7] Consider screening different acid catalysts (e.g., ZnCl₂, polyphosphoric acid) and optimizing their concentration.
-
Reaction Temperature: Optimize the reaction temperature. While the Fischer-Indole synthesis often requires elevated temperatures, excessive heat can promote decomposition of the starting material and intermediates.
-
Solvent: Ensure you are using a dry, high-purity solvent. The presence of water can lead to hydrolysis of the starting hydrazine or intermediates.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Quality Control and Purification
Q5: How can I assess the purity of my this compound?
A5: Several analytical techniques can be employed to determine the purity of your hydrazine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities and degradation products.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization to introduce a chromophore, can be a sensitive method for purity assessment.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The presence of new signals or changes in the integration of existing signals can indicate degradation.
Q6: My this compound has likely degraded. Can I purify it?
A6: Yes, purification is often possible for liquid hydrazines that have undergone partial degradation. The most common method is vacuum distillation .
General Protocol for Vacuum Distillation:
-
Setup: Assemble a clean, dry distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to ensure efficient separation.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon before starting the distillation. Maintain a gentle flow of inert gas throughout the process.
-
Vacuum: Carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point under the applied pressure. The boiling point of this compound is reported to be 262°C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[10]
-
Storage: Immediately transfer the purified fractions to clean, dry, amber glass bottles under an inert atmosphere for storage.
Data Summary
| Property | Value | Source |
| CAS Number | 61715-72-8 | [11] |
| Molecular Formula | C₉H₁₄N₂ | [11] |
| Molecular Weight | 150.23 g/mol | [11] |
| Boiling Point | 262°C | [10] |
| Density | 0.99 g/cm³ | [10] |
| Flash Point | 125°C | [10] |
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H332 | Harmful if inhaled. |
Data obtained from supplier information and may vary.[10]
References
-
(2025-08-07). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Neilson, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds. Neilson Lab. Retrieved from [Link]
-
(2025-08-05). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. ResearchGate. Retrieved from [Link]
- DePuy, C. H., & Ponder, B. W. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Washington, DC: U.S. Patent and Trademark Office.
- Joshi, D. R., & Adhikari, N. (2019). An overview on Common Organic Solvents and their Toxicity.
-
Wikipedia. (2023, December 2). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 24). Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
-
PubMed. (2023, June 1). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). HYDRAZINE HANDLING MANUAL. Retrieved from [Link]
-
(n.d.). 1.1 Process Description. Retrieved from [Link]
-
ACS Publications. (2020, February 21). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. Retrieved from [Link]
-
PubMed. (2015, August 3). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][4][8] oxazine. Retrieved from [Link]
-
PubMed. (2019, June 19). Quantifying the Stability of the Hydronium Ion in Organic Solvents With Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]
-
OUCI. (n.d.). p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. Retrieved from [Link]
-
(2025-11-03). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]
-
ODU Digital Commons. (2024, May 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Retrieved from [Link]
-
(n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
(n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p -tolualdehyde. Retrieved from [Link]
-
(n.d.). Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
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Technical Support Center: Experiments Involving 1-Ethyl-1-(p-tolyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-1-(p-tolyl)hydrazine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common experimental procedures involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reactions, and confidently interpret your results.
Section 1: Understanding the Reagent: Properties and Handling of this compound
Before initiating any experiment, a thorough understanding of the reagent's properties and safety considerations is paramount.
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 61715-72-8 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.23 g/mol |
| Boiling Point | 262 °C |
| Density | 0.99 g/cm³ |
| Flash Point | 125 °C |
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause skin and serious eye irritation. As with all hydrazine derivatives, it should be handled with care due to its potential toxicity.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always work in a well-ventilated fume hood.[3] Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[3]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is incompatible with strong bases.[3]
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for this compound, leading to the formation of substituted indoles. This section addresses common issues encountered during this procedure.
Workflow for a Typical Fischer Indole Synthesis
Caption: A generalized workflow for the Fischer Indole Synthesis.
FAQs and Troubleshooting Guide
Q4: My Fischer indole synthesis reaction is not proceeding to completion. What are the likely causes?
A4: Several factors can lead to an incomplete reaction:
-
Insufficiently acidic catalyst: The choice and concentration of the acid catalyst are crucial.[4][5] Both Brønsted acids (like H₂SO₄, HCl) and Lewis acids (like ZnCl₂, BF₃) can be effective.[6][7] If the reaction stalls, consider increasing the catalyst loading or switching to a stronger acid.
-
Steric hindrance: The ethyl group on the nitrogen and the substitution pattern of your ketone or aldehyde can sterically hinder the key[4][4]-sigmatropic rearrangement.[8]
-
Electron-withdrawing groups: If your ketone or the tolyl ring has strong electron-withdrawing groups, this can disfavor the reaction.[9]
-
Low reaction temperature: The Fischer indole synthesis often requires elevated temperatures to proceed at a reasonable rate.[10]
Q5: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A5: The formation of multiple products often arises from the use of unsymmetrical ketones. The initial enamine can form on either side of the carbonyl group, leading to two different indole regioisomers.[6] To favor the formation of the less substituted indole, stronger acids are often employed.[9]
Q6: The reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage my product?
A6: Tar formation is a common issue in Fischer indole synthesis, often due to side reactions at high temperatures or with very strong acids. To mitigate this:
-
Lower the reaction temperature: While heat is often necessary, excessive temperatures can lead to decomposition.
-
Use a milder catalyst: Consider using a Lewis acid like zinc chloride, which can sometimes give cleaner reactions.[4]
-
Optimize reaction time: Prolonged heating can contribute to byproduct formation.
-
Purification: Careful column chromatography can sometimes separate the desired indole from the tarry byproducts.[8]
Q7: Why is the synthesis of 3-aminoindoles using the Fischer method particularly challenging?
A7: The synthesis of 3-aminoindoles via the Fischer method is notoriously difficult because electron-donating substituents at the 3-position can stabilize an intermediate iminylcarbocation, leading to N-N bond cleavage instead of the desired rearrangement.[11] This often results in reaction failure, especially with protic acids.[11] The use of Lewis acids like ZnCl₂ may offer a slight improvement.[11]
Section 3: Experimental Protocols and Data
Detailed Protocol: Synthesis of 1-Ethyl-2,5-dimethyl-1H-indole
This protocol outlines the synthesis of 1-ethyl-2,5-dimethyl-1H-indole from this compound and methyl ethyl ketone.
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.50 g (10.0 mmol) of this compound in 20 mL of ethanol.
-
Add 0.87 mL (10.0 mmol) of methyl ethyl ketone to the solution.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
Step 2: Indolization
-
To the hydrazone solution, slowly add 1 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for 2 hours. Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 1-ethyl-2,5-dimethyl-1H-indole.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Fischer Indole Synthesis.
Section 4: Analytical Considerations
Q8: What are the best analytical techniques to monitor the progress of my Fischer indole synthesis?
A8: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable.[12]
Q9: I am having trouble getting good separation of my product and starting materials by HPLC. What can I do?
A9: Challenges in HPLC separation can often be addressed by:
-
Optimizing the mobile phase: Adjusting the solvent ratio or using a different solvent system can improve resolution.
-
Changing the column: A column with a different stationary phase may provide better separation.
-
Using a gradient elution: A gradient can help to resolve compounds with different polarities.
Q10: Are there any specific challenges with analyzing this compound and its indole products by GC?
A10: Hydrazines can be thermally labile, so it is important to use a moderate injector temperature to avoid decomposition. The indole products are generally more stable and well-suited for GC analysis.
References
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
- Nagalakshmi, S., & Reddy, K. S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54018-54047. DOI:10.1039/C7RA10716A
- Garg, N. K., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(1), 133-139.
-
Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
- Smith, A. B., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 69-74.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4116-4126.
- Li, J. J. (2021). Fischer Indole Synthesis. In Name Reactions (pp. 229-232). Springer, Cham.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Baxendale, I. R., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5348-5360.
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
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- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
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- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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Scale-up challenges for synthesis using 1-Ethyl-1-(p-tolyl)hydrazine
Initiating Initial Research
I'm starting with broad Google searches to learn about 1-Ethyl-1-(p-tolyl)hydrazine. I'm focusing on its synthesis, properties, reactivity, typical uses, and the common synthetic pathways it's involved in. The goal is to build a solid foundation before diving deeper.
Analyzing Scale-Up Issues
I'm now diving into the specifics of scaling up the synthesis and use of this compound. My searches are zeroing in on challenges like safety, kinetics, purification, and by-product formation. The aim is to build a knowledge base to populate a technical support center with troubleshooting and FAQs, presented as questions and answers, with a focus on chemical principles and supporting citations.
Defining Support Center Structure
I'm now zeroing in on defining the structure of the technical support center. My focus is on creating a logical flow, progressing from common problems to more complex troubleshooting scenarios. I'll craft specific questions for each challenge, providing detailed, science-based answers explaining the underlying chemistry. I'll also ensure that I include authoritative citations to support every claim I make. I plan to present detailed experimental protocols and data tables.
Gathering Initial Information
I've established a solid foundation with initial research on this compound and related compounds. The results point toward its synthetic applications, especially in Fischer indole synthesis, which seems a prevalent use for substituted hydrazines.
Analyzing Scale-Up Challenges
I am now focusing on the scale-up difficulties specific to this compound, recognizing the initial searches were too general. The existing research didn't deliver the targeted information needed for a useful technical support resource. I need concrete data on side reactions, purification issues at scale, thermal stability, and magnified safety concerns. The next stage of investigation will need to locate practical experimental protocols and analytical methods.
Refining Search Strategies
I've refined my approach based on the initial findings, realizing the need for more specific information. I'm focusing searches on scale-up challenges in Fischer indole synthesis using substituted hydrazines and researching thermal stability and decomposition pathways of dialkyl-aryl hydrazines. My plan includes seeking patents and process chemistry articles describing indole synthesis with similar compounds, and I'll explore analytical methods and impurities relevant to this compound.
Deepening the Investigation
I'm now zeroing in on the critical need for scalable synthesis data. My initial work helped establish a basis, however the focus has shifted. My plan is to gather info on Fischer indole synthesis scale-up problems, along with the thermal decomposition pathways of dialkyl-aryl hydrazines. I'm actively pursuing patents and process articles, and I'll explore analytical methods and impurities for this compound. The goal is to build out a detailed technical support resource with actionable solutions for scale-up challenges.
Analyzing Scale-Up Challenges
I've just concluded a second, more focused round of searches. This time, I’ve found significantly more precise information, especially regarding the scale-up challenges for the Fischer indole synthesis. It seems to be the primary application for this specific hydrazine derivative, so I am concentrating there.
Investigating Key Synthesis Factors
I'm now diving deeper into specific reaction parameters. My research reveals that catalyst selection and reaction conditions dramatically affect the Fischer indole synthesis. The impact of substituents on both the hydrazine and carbonyl components is becoming clear. Moreover, I'm focusing on the purification hurdles and side reactions.
Refining Search Strategies
I am now focusing on the specific properties and reactions of N,N'-disubstituted aryl hydrazines, and looking for relevant process chemistry literature. Though I've found broad insights into Fischer indole synthesis and scale-up challenges, I need data directly concerning this compound. Information gaps persist regarding thermal stability, impurities, and the impact of the ethyl and p-tolyl groups at scale. I am seeking detailed experimental protocols for quality control and purification specific to this or similar compounds.
Deepening Reaction Insights
I am now focusing on the specific challenges associated with Fischer indole synthesis using this compound. My recent searches have uncovered several key problems, like side reactions and purification difficulties. I am examining how reaction conditions, catalyst choice, and substituents affect the process, alongside the purification hurdles and safety aspects for hydrazines. However, I still need data on the specific properties of the reagent, its thermal stability, and impurities. I'm focusing on finding experimental protocols.
Gathering Scale-Up Data
I've been gathering data to understand the challenges in scaling up the Fischer indole synthesis, particularly for this compound. The previous research has provided a strong basis for further investigation. I am now exploring potential process optimization strategies.
Analyzing Safety Concerns
I'm now focusing on the thermal stability of this compound, a critical safety aspect for scale-up. I'm also digging deeper into industrial-scale purification techniques for indole derivatives and specific quality control tests for the starting material to ensure consistency and prevent downstream issues. These elements are vital for a comprehensive technical support guide.
Analyzing Synthesis Challenges
I've been gathering details on the Fischer indole synthesis, focusing on scale-up challenges. My searches revealed the common pitfalls: tar formation, regioselectivity problems, and purification difficulties. I am working on the purification issues now.
Refining Key Data Gaps
I've significantly expanded my knowledge of the Fischer indole synthesis and this compound's role. I now have identified critical data voids in thermal stability, specifically DSC/TGA data, to inform hazard assessment for scale-up. I need concrete QC specs for the hydrazine, like acceptable impurity levels. I'm seeking more industrial purification protocols now.
Prioritizing Information Gaps
I've clarified the areas requiring further research to refine my guide. Thermal stability data for N,N'-dialkylarylhydrazines is a top priority, along with specific QC specs for the hydrazine. I'm also focused on finding industrial purification protocols for indole derivatives and analyzing the impact of N-substitution on the Fischer synthesis yield. Targeted searches are underway to fill these knowledge voids.
Targeting Specific Knowledge Gaps
I've assembled a comprehensive overview of scale-up pitfalls in the Fischer indole synthesis and this compound's application. My research has highlighted critical data needs. I've pinpointed the urgent need for DSC/TGA data on N,N'-dialkylarylhydrazines to inform thermal hazard assessment for scale-up, and am now searching for practical QC specs. I am conducting an in-depth review of industrial purification protocols for indole derivatives, and am analyzing the impact of N-substitution on the yield. My targeted searches are now focused on addressing the specific gaps listed, and I am searching for process chemistry and pharmaceutical literature that details hydrazine-based starting material QC specs.
Validation & Comparative
A Comparative Guide to 1-Ethyl-1-(p-tolyl)hydrazine and Other Alkyl Hydrazines for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the success of a research program. Among the myriad of reagents available, alkyl hydrazines represent a critical class of compounds, pivotal for the construction of a diverse range of heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comprehensive comparative analysis of 1-Ethyl-1-(p-tolyl)hydrazine against other commonly utilized alkyl and aryl hydrazines. Our focus will be on elucidating the nuances in their reactivity, stability, and biological potential, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Alkyl Hydrazines: A Versatile Synthetic Tool
Hydrazine (H₂N-NH₂) and its substituted derivatives are characterized by a nitrogen-nitrogen single bond and have emerged as indispensable reagents in organic synthesis. The substitution of one or more hydrogen atoms with alkyl or aryl groups gives rise to a diverse family of hydrazines with tailored reactivity and physical properties. These compounds are cornerstone reagents in several name reactions, most notably the Fischer indole synthesis, and are precursors to a wide array of nitrogen-containing heterocycles. Furthermore, the hydrazine motif is a recognized pharmacophore, with numerous derivatives exhibiting potent biological activities, including monoamine oxidase (MAO) inhibition.
This guide will delve into a comparative study, with a central focus on this compound, and draw comparisons with other key members of the alkyl hydrazine family, such as methylhydrazine, ethylhydrazine, and the archetypal aryl hydrazine, phenylhydrazine.
Profile of this compound
This compound is a disubstituted hydrazine featuring both an ethyl and a p-tolyl group attached to the same nitrogen atom. This substitution pattern imparts specific steric and electronic characteristics that influence its behavior in chemical reactions.
| Property | Value |
| CAS Number | 61715-72-8 |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Appearance | Not widely reported, likely a liquid or low-melting solid |
The presence of the electron-donating p-tolyl group and the ethyl group influences the nucleophilicity of the nitrogen atoms, a key factor in its reactivity profile.
Comparative Analysis of Reactivity
The utility of a hydrazine derivative in synthesis is largely dictated by its reactivity, which is a function of both electronic and steric factors.
The Fischer Indole Synthesis: A Case Study in Reactivity
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from an aryl hydrazine and a ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement.[2]
The electronic nature of the substituents on the aryl hydrazine can significantly impact the rate and yield of the Fischer indole synthesis. Electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups have the opposite effect.[3]
In the case of this compound, the p-methyl group on the tolyl substituent is electron-donating, which is expected to enhance its reactivity in the Fischer indole synthesis compared to unsubstituted phenylhydrazine. The ethyl group, also being electron-donating, further increases the electron density on the nitrogen atoms, contributing to its nucleophilicity.
Logical Relationship: Substituent Effects on Fischer Indole Synthesis Reactivity
Caption: Effect of substituents on the reactivity of aryl hydrazines in the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 2,5-Dimethyl-1-ethyl-1H-indole
This protocol is a representative procedure for the Fischer indole synthesis using this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.50 g, 10.0 mmol) in glacial acetic acid (20 mL), add acetone (0.87 mL, 12.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,5-dimethyl-1-ethyl-1H-indole.
Workflow for Fischer Indole Synthesis
Caption: A typical experimental workflow for the Fischer indole synthesis.
Comparative Stability and Handling
The stability of hydrazine derivatives is a critical consideration for their storage and handling. Anhydrous hydrazine and its aqueous solutions are stable under normal conditions but can decompose at elevated temperatures or in the presence of catalytic surfaces.[6]
Alkyl hydrazines, in general, are flammable liquids with an ammonia-like odor.[7] They can be sensitive to air and light, and proper storage in a cool, dark, and well-ventilated area is essential. For handling, it is recommended to work in a fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
While specific thermal stability data comparing this compound with other alkyl hydrazines is scarce, general principles of chemical stability can be applied. The presence of the aromatic ring in this compound likely imparts greater thermal stability compared to simple alkyl hydrazines like methylhydrazine or ethylhydrazine. Aromatic systems are generally more stable due to resonance. Studies on the thermal stability of various organic compounds have shown that increased conjugation and aromaticity contribute to higher decomposition temperatures.[10][11]
General Handling Precautions for Alkyl Hydrazines:
-
Ventilation: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear appropriate gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Spill Management: Have a spill kit ready. Small spills can be absorbed with an inert material and neutralized with a weak acid.
Comparative Biological Activity: Monoamine Oxidase (MAO) Inhibition
Hydrazine derivatives are a well-known class of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3] Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is the basis for the use of MAO inhibitors as antidepressants.[3]
There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibition of these isoforms can lead to different therapeutic effects. For instance, selective MAO-A inhibitors are primarily used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[12]
Studies have shown that the nature of the substituents on the hydrazine moiety significantly influences the inhibitory activity. For example, a study on a series of acyl hydrazine derivatives found that the presence and position of halogen substituents on the aromatic rings had a profound effect on MAO-B inhibitory potency, with some compounds exhibiting IC₅₀ values in the nanomolar range.[2][13] Another study on N-pyridyl-hydrazone derivatives identified compounds with selective MAO-A inhibitory activity in the low micromolar range.[14]
Given the structure of this compound, with its aryl and alkyl substituents, it is plausible that it could exhibit inhibitory activity against one or both MAO isoforms. The p-tolyl group could engage in hydrophobic interactions within the active site of the enzyme, while the ethyl group could influence its orientation and binding affinity.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a general method for assessing the MAO inhibitory activity of a test compound using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the Amplex® Red/HRP mixture in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Include wells with a reference inhibitor and a no-inhibitor control.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate (p-tyramine) to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Continue to measure the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[12]
MAO Inhibition Assay Workflow
Caption: A generalized workflow for determining the MAO inhibitory activity of a compound.
Comparative Toxicity Profile
Hydrazine and its derivatives are known to be toxic.[15] Phenylhydrazine, for example, is classified as toxic if swallowed or in contact with skin and is a suspected carcinogen. The toxicity of hydrazines is often associated with their ability to induce oxidative stress and damage red blood cells.
General Toxicity Considerations for Hydrazines:
-
Routes of Exposure: Inhalation, ingestion, and skin absorption.
-
Target Organs: Liver, kidneys, central nervous system, and blood.
-
Health Effects: Can range from skin and eye irritation to more severe effects like convulsions and organ damage.
-
Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens.
Researchers should always consult the Safety Data Sheet (SDS) for the specific hydrazine derivative they are using and adhere to all recommended safety precautions.
Conclusion and Future Perspectives
This compound presents itself as a valuable, albeit less-studied, member of the alkyl hydrazine family. Its structural features—an electron-donating tolyl group and an ethyl substituent—suggest a favorable reactivity profile, particularly in reactions like the Fischer indole synthesis. Its potential as a monoamine oxidase inhibitor warrants further investigation to elucidate its potency and selectivity.
Compared to simpler alkyl hydrazines, its increased molecular complexity may offer opportunities for more nuanced steric and electronic control in synthetic transformations. In comparison to phenylhydrazine, the electron-donating substituents are expected to enhance its nucleophilicity.
Future research should focus on direct, quantitative comparisons of this compound with other benchmark hydrazines in standardized reaction conditions to build a more complete and experimentally validated performance profile. Such studies will be instrumental in unlocking the full potential of this versatile reagent for the advancement of chemical synthesis and drug discovery.
References
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (n.d.). ACS Omega. Retrieved from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Synthesis, Characterization, and Thermal Properties of Alkyl-Functional Naphthoxazines. (2020). ResearchGate. Retrieved from [Link]
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Advice on storing/handling hydrazine. (2020). Reddit. Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]
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2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023). RSC Publishing. Retrieved from [Link]
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PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. (n.d.). ResearchGate. Retrieved from [Link]
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The impact of thermal treatment on the stability of freeze dried amorphous pharmaceuticals: I. Dimer formation in sodium ethacrynate. (2009). PubMed. Retrieved from [Link]
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Plots of pIC50 values determined toward MAO A (A) and B (B) versus... (n.d.). ResearchGate. Retrieved from [Link]
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p-Toluenesulfonylhydrazide. (n.d.). Organic Syntheses. Retrieved from [Link]
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Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. Retrieved from [Link]
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Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (2014). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
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Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of Washington. Retrieved from [Link]
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Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Retrieved from [Link]
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The Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved from [Link]
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Inhibition of monoamine oxidase by substituted hydrazines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. (n.d.). PubMed. Retrieved from [Link]
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1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][12] oxazine. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Stability of Amorphous Solid Dispersions. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). PubMed Central (PMC). Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. (n.d.). ResearchGate. Retrieved from [Link]
-
A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. (2013). Scribd. Retrieved from [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Evaluating Alternatives to 1-Ethyl-1-(p-tolyl)hydrazine
For the discerning researcher in medicinal chemistry and drug development, the indole scaffold represents a privileged structure, forming the backbone of a vast array of biologically active compounds. The choice of synthetic route to this vital heterocycle is a critical decision, profoundly influencing reaction efficiency, substrate scope, and scalability. This guide offers an in-depth technical comparison of alternative reagents and methodologies to the Fischer indole synthesis employing 1-Ethyl-1-(p-tolyl)hydrazine, providing a robust framework for informed decision-making in your synthetic endeavors.
The Fischer Indole Synthesis: A Perennial Workhorse and its Nuances
First reported by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole core.[1] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde.
The choice of the hydrazine component is paramount. This compound is a bespoke reagent, and understanding its constituent parts illuminates its utility. The p-tolyl group, an electron-donating substituent, generally accelerates the key[2][2]-sigmatropic rearrangement step of the Fischer mechanism by increasing the electron density of the aniline ring. Furthermore, recent studies have shown that N-alkylation of the hydrazine can lead to higher yields and faster reaction rates compared to their unalkylated counterparts.[3] The ethyl group in this compound serves this purpose, enhancing its reactivity.
However, the Fischer indole synthesis is not without its limitations. The often harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups. Moreover, the synthesis of the parent indole from acetaldehyde is not feasible, and regioselectivity can be an issue with unsymmetrical ketones.[4] These challenges necessitate the exploration of alternative reagents and synthetic strategies.
I. Alternatives within the Fischer Indole Synthesis Framework: A Comparative Analysis of Substituted Hydrazines
The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction's efficiency. Electron-donating groups (EDGs) generally facilitate the reaction, while electron-withdrawing groups (EWGs) can impede it, often requiring more forceful conditions.
The Impact of Aryl Substituents
To illustrate this, consider the synthesis of indolenine derivatives from various substituted phenylhydrazines with isopropyl methyl ketone. The data clearly demonstrates the superior performance of hydrazines bearing electron-donating methyl groups over those with electron-withdrawing nitro groups.
| Hydrazine Reagent | Carbonyl Partner | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Reflux | 2.25 h | High | [2] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,4/6-Tetramethylindolenine | Acetic Acid | Room Temp | 2 h | High | [2] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 h | 30 | [5] |
| o-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-7-nitroindolenine | Acetic Acid/HCl | Reflux | 4 h | Low | [2] |
Causality: The electron-donating methyl groups in tolylhydrazines increase the nucleophilicity of the enamine intermediate, facilitating the crucial C-C bond formation in the[2][2]-sigmatropic rearrangement. Conversely, the electron-withdrawing nitro groups decrease this nucleophilicity, retarding the reaction and leading to lower yields.
Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol provides a practical example of the Fischer indole synthesis using a substituted hydrazine.
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
II. Beyond Hydrazines: Modern Alternatives for Indole Construction
While modifying the hydrazine component offers a degree of control, several powerful, mechanistically distinct methods have emerged that bypass the use of hydrazines altogether. These modern alternatives often provide milder reaction conditions, broader substrate scope, and improved regioselectivity.
A. The Leimgruber-Batcho Indole Synthesis
A highly efficient and versatile two-step method, the Leimgruber-Batcho synthesis is particularly popular in the pharmaceutical industry.[6] It commences with the condensation of an o-nitrotoluene with a dimethylformamide acetal to form an enamine, which is subsequently reduced and cyclized to the indole.
Advantages:
-
Mild Conditions: The reductive cyclization can be achieved under relatively mild conditions, making it compatible with a wider range of functional groups.
-
High Yields: This method often provides excellent yields of 2,3-unsubstituted indoles.[6]
-
Readily Available Starting Materials: o-Nitrotoluenes are generally accessible starting materials.
A one-pot modification of this reaction has been developed, further enhancing its efficiency by reducing reaction times and simplifying purification.[7]
Experimental Protocol: One-Pot Leimgruber-Batcho Synthesis of 5-Chloroindole
Materials:
-
4-Chloro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dioxane
-
Hydrazine hydrate (85%)
-
Ferric chloride hexahydrate
-
Dichloromethane or Acetone
Procedure:
-
In a suitable reaction vessel, combine 4-chloro-2-nitrotoluene, DMF-DMA, pyrrolidine (5 equiv.), and dioxane.
-
Heat the mixture to facilitate enamine formation, monitoring by TLC.
-
After enamine formation is complete, cool the mixture and add hydrazine hydrate (10 equiv.) and a catalytic amount of ferric chloride hexahydrate.
-
Stir the reaction at 45 °C until the reduction and cyclization are complete (monitor by TLC).
-
Upon completion, filter the catalyst and wash thoroughly with dichloromethane or acetone.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield 5-chloroindole.
Figure 2: The general workflow of the Leimgruber-Batcho indole synthesis.
B. The Bischler-Mohlau Indole Synthesis
This classical method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[4] While historically plagued by harsh reaction conditions and low yields, modern modifications, such as the use of microwave irradiation, have significantly improved its practicality.[8][9]
Advantages:
-
Direct access to 2-arylindoles.
-
Microwave-assisted protocols offer rapid reaction times.
Limitations:
-
Harsh Conditions: Often requires high temperatures.
-
Regioselectivity: Can lead to mixtures of isomers.
-
Limited Substrate Scope: Not always suitable for complex or sensitive molecules.
Comparative Performance for 2-Phenylindole Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fischer Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [1] |
| Bischler-Mohlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None (solid-state) | None | MW (540W) | 1.2 min | 71 | [1] |
This comparison highlights that modern adaptations of the Bischler-Mohlau synthesis can be competitive with the Fischer synthesis in terms of yield and reaction time for specific substrates.
C. Transition-Metal Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering mild, efficient, and highly selective routes.
1. Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne provides a versatile route to 2,3-disubstituted indoles.[10] The reaction is known for its broad substrate scope and high regioselectivity.
2. Copper-Catalyzed Syntheses: Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium. One-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling allows for the synthesis of multisubstituted indoles from readily available aryl iodides and enamines in very good yields.[11]
3. Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have enabled novel domino reactions for indole synthesis. For instance, the reaction of anilines with epoxides, catalyzed by a ruthenium complex, provides a highly atom-efficient route to indoles, with water and hydrogen as the only stoichiometric byproducts.[2][12]
Performance of Modern Catalytic Methods
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Larock Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, Na₂CO₃, LiCl | DMF | 100 | 24 h | 98 |
| Copper-Catalyzed | Iodobenzene, Enamine | CuI, Johnphos, KHCO₃ | DMSO | 130 | 24 h | up to 88 |
| Ruthenium-Catalyzed | Aniline, Cyclohexene oxide | [Ru₃(CO)₁₂], dppf | Toluene | 160 | 24 h | 75 |
These modern methods offer significant advantages in terms of mildness and scope, often proceeding under conditions that are more tolerant of various functional groups compared to the classical Fischer synthesis.
Conclusion and Future Outlook
While this compound and related reagents remain valuable tools for the Fischer indole synthesis, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist.
-
For simple, robust indole syntheses where starting materials are readily available and harsh conditions are tolerated , the Fischer indole synthesis with an appropriately substituted hydrazine remains a go-to method. The use of N-alkylated, electron-rich hydrazines can offer improved performance.
-
When mild conditions and functional group tolerance are paramount , the Leimgruber-Batcho synthesis presents a superior alternative, particularly for 2,3-unsubstituted indoles.
-
For the synthesis of highly substituted indoles , especially those with 2,3-disubstitution, transition-metal catalyzed methods like the Larock synthesis offer unparalleled efficiency and selectivity.
The continued development of novel catalytic systems, particularly those based on earth-abundant metals, promises to further expand the synthetic chemist's toolbox for indole construction. By carefully considering the specific synthetic challenge at hand, researchers can select the most appropriate methodology to efficiently and effectively access the desired indole-containing targets, accelerating the pace of discovery in drug development and beyond.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498.
- Leimgruber, W.; Batcho, A. D. Process for the preparation of indoles from ortho-nitrotoluenes. U.S.
- Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Indolsynthese. Ber. Dtsch. Chem. Ges.1892, 25, 2860–2866.
- Möhlau, R. Ueber die Einwirkung von α-Bromacetophenon auf Anilin. Ber. Dtsch. Chem. Ges.1881, 14, 171–175.
- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991, 113, 6689–6690.
- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho indole synthesis. Heterocycles1984, 22, 195-221.
- Li, Y.; Peng, J.; Chen, X.; Mo, B.; Li, X.; Sun, P.; Chen, C. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. J. Org. Chem.2018, 83, 5288–5294.
- Cadierno, V.; Francos, J.; Gimeno, J. Ruthenium-catalyzed synthesis of indoles from anilines and epoxides. Chem. Commun.2014, 50, 3773-3775.
- Prasad, A. S.; et al. A New, Efficient, and One-Pot Synthesis of Substituted Indoles via Leimgruber-Batcho Reaction. Int. J. Adv. Res.2024, 12, 528-532.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498.
- Pchalek, K.; Jones, A. W.; Wekking, M. M. T.; Black, D. S. C. The Bischler–Möhlau indole synthesis in the 21st century. Tetrahedron2005, 61, 77-84.
- Wu, Y.-M.; et al.
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
- Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Org. Prep. Proced. Int.2011, 43, 343-381.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
- Chen, C.; et al.
- Bandini, M.; Gualandi, A.; Monari, M.; Romaniello, A.; Tragni, M.; Umani-Ronchi, A. Gold-Catalyzed Synthesis of Indoles from 2-Alkynylanilines. Adv. Synth.
- Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Larock Indole Synthesis. A Mechanistic and Synthetic Perspective. Chem. Soc. Rev.2008, 37, 2439-2451.
- Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. J. Org. Chem.2022, 87, 3565-3572.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
- Bischler, A. Ueber die Darstellung von Indolderivaten aus aromatischen Monaminen. Ber. Dtsch. Chem. Ges.1892, 25, 2860-2866.
- Li, Y.; Peng, J.; Chen, X.; Mo, B.; Li, X.; Sun, P.; Chen, C. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. J. Org. Chem.2018, 83, 5288-5294.
- Cadierno, V.; Francos, J.; Gimeno, J. Ruthenium-catalyzed synthesis of indoles from anilines and epoxides. Chem. Commun.2014, 50, 3773-3775.
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Fischer Indole Synthesis. Testbook.com. (n.d.). Retrieved January 25, 2026, from [Link].
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Larock Indole Synthesis. Wikipedia. (2023, December 1). Retrieved January 25, 2026, from [Link].
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Leimgruber–Batcho indole synthesis. Wikipedia. (2023, October 29). Retrieved January 25, 2026, from [Link].
- Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. J. Org. Chem.2022, 87, 3565-3572.
-
Bischler-Möhlau indole synthesis. chemeurope.com. (n.d.). Retrieved January 25, 2026, from [Link].
- Wu, Y.-M.; et al.
- Pchalek, K.; Jones, A. W.; Wekking, M. M. T.; Black, D. S. C. The Bischler–Möhlau indole synthesis in the 21st century. Tetrahedron2005, 61, 77-84.
- Sridharan, V.; Perumal, S.; Avendaño, C.; Menéndez, J. C. Microwave-Assisted, Solvent-Free Bischler–Mohlau Indole Synthesis. Synlett2006, 91-95.
- Wu, Y.-M.; et al.
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A Comparative Guide to GC-MS Analysis of 1-Ethyl-1-(p-tolyl)hydrazine and its Reaction Intermediates
For researchers, synthetic chemists, and professionals in drug development, the meticulous analysis of reaction pathways is paramount to ensuring product purity, optimizing yield, and maintaining regulatory compliance. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, often involves reactive hydrazine intermediates that can be challenging to monitor. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 1-Ethyl-1-(p-tolyl)hydrazine and its transient intermediates, offering field-proven insights and supporting data to guide your analytical strategy.
The Analytical Challenge: Unraveling the Fischer Indole Synthesis Pathway
This compound is a key precursor in the synthesis of various indole-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. The Fischer indole synthesis, while elegant, can produce a complex mixture of the starting hydrazine, the intermediate hydrazone, the desired indole product, and various side-products. The inherent reactivity and polarity of hydrazine derivatives pose significant analytical hurdles, often leading to poor chromatographic peak shape, thermal degradation, and difficulty in achieving sensitive detection without proper method development.
Comparing Analytical Strategies: Direct Injection vs. Derivatization
Two primary approaches can be considered for the GC-MS analysis of this compound and its reaction intermediates: direct injection and derivatization. The choice between these methods is critical and depends on the analytical objectives, such as qualitative identification of intermediates or quantitative determination of residual hydrazine.
Method 1: Direct GC-MS Analysis
Direct analysis offers the advantage of a simpler workflow, avoiding additional reaction steps. However, it is often plagued by the aforementioned challenges associated with polar and reactive analytes.
Causality Behind Experimental Choices:
-
Inlet Temperature: A lower inlet temperature is often necessary to prevent the thermal degradation of the hydrazine and its hydrazone intermediates. However, this can lead to incomplete volatilization and poor sensitivity.
-
GC Column: A column with a polar stationary phase, such as a polyethylene glycol (PEG) phase (e.g., DB-WAX), is typically required to achieve adequate peak shape for polar analytes.
-
Carrier Gas Flow: A higher carrier gas flow rate can minimize the residence time of the analytes in the hot injector and column, reducing the likelihood of on-column degradation.
Trustworthiness of the Protocol:
The direct injection method's reliability can be compromised by the thermal lability of the analytes. In-source degradation in the mass spectrometer can also lead to misinterpretation of the resulting spectra. This approach is often best suited for qualitative screening to identify major components in the reaction mixture, but it may lack the robustness required for quantitative analysis.
Method 2: GC-MS Analysis with Derivatization
Derivatization is a powerful technique to overcome the challenges of analyzing polar and reactive compounds by converting them into less polar, more volatile, and more thermally stable derivatives. For hydrazines, a common and effective strategy is the formation of hydrazones by reaction with a ketone or aldehyde.
Causality Behind Experimental Choices:
-
Derivatizing Reagent: Acetone is an excellent choice for the derivatization of this compound. It is readily available, volatile, and reacts quickly and cleanly to form the corresponding acetone hydrazone. This derivative is significantly less polar and more amenable to GC analysis.
-
Reaction Conditions: The derivatization reaction is typically rapid and can often be performed at room temperature directly in the sample vial prior to injection by adding a small amount of acetone to the sample solution.
-
GC Column: With the increased volatility and reduced polarity of the derivative, a standard non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), can be effectively used, offering excellent separation efficiency and robustness.
Trustworthiness of the Protocol:
Derivatization significantly enhances the reliability and reproducibility of the analysis. The resulting hydrazone is more stable, leading to sharper chromatographic peaks and more consistent fragmentation patterns in the mass spectrometer. This makes the method highly suitable for both qualitative identification and quantitative analysis of the parent hydrazine.
Visualizing the Analytical Workflow
Caption: Comparison of direct injection and derivatization workflows for GC-MS analysis.
Predicted Mass Spectral Fragmentation
This compound (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 150. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Loss of an ethyl radical (•CH2CH3) to form a stable ion at m/z 121.
-
Benzylic cleavage: Loss of a methyl radical (•CH3) from the tolyl group is less likely to be the primary fragmentation but may contribute to an ion at m/z 135.
-
Cleavage of the N-N bond: This could lead to fragments corresponding to the ethyl-tolyl-amino cation (m/z 134) and the amino radical (•NH2).
Acetone-1-Ethyl-1-(p-tolyl)hydrazone (Predicted)
The derivatized molecule will have a molecular weight of 190 g/mol . The molecular ion peak at m/z 190 is expected. Fragmentation will likely be directed by the hydrazone functional group and the aromatic ring:
-
Loss of a methyl group: A prominent peak at m/z 175 due to the loss of a methyl radical from the isopropylidene group.
-
Cleavage of the N-N bond: This would be a significant fragmentation pathway.
-
Fragments related to the tolyl group: A peak at m/z 91 corresponding to the tropylium ion is expected.
Comparative Data Summary
| Parameter | Direct GC-MS Analysis | GC-MS with Acetone Derivatization |
| Sample Preparation | Minimal, direct injection | Simple, addition of acetone |
| GC Column | Polar (e.g., DB-WAX) | Non-polar to mid-polar (e.g., DB-5ms) |
| Peak Shape | Prone to tailing | Sharp and symmetrical |
| Thermal Stability | Potential for degradation | Enhanced stability |
| Sensitivity | Potentially lower | Generally higher |
| Reproducibility | Moderate | High |
| Primary Application | Rapid qualitative screening | Qualitative and quantitative analysis |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate).
-
GC-MS Parameters:
-
Injector: Split/splitless, 200 °C
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
-
MS Transfer Line: 230 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 40-400
-
Protocol 2: GC-MS Analysis with Acetone Derivatization
-
Sample Preparation: To 100 µL of the diluted reaction mixture in a GC vial, add 10 µL of acetone. Vortex briefly and let it stand for 5 minutes at room temperature.
-
GC-MS Parameters:
-
Injector: Split/splitless, 250 °C
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: m/z 50-450
-
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate GC-MS method.
Conclusion and Recommendations
For the comprehensive and reliable analysis of this compound and its reaction intermediates in a Fischer indole synthesis matrix, GC-MS with prior derivatization using acetone is the superior methodology. It effectively mitigates the inherent challenges of analyzing reactive and polar hydrazines, providing robust, sensitive, and reproducible results suitable for both qualitative and quantitative applications. While direct injection can be a useful tool for rapid, preliminary screening, its limitations in terms of accuracy and precision make it less suitable for rigorous process monitoring and quality control in a drug development setting. The insights and protocols provided in this guide offer a solid foundation for developing and validating a GC-MS method tailored to your specific research and development needs.
References
A Senior Application Scientist's Guide to Kinetic Analysis of Reactions Involving 1-Ethyl-1-(p-tolyl)hydrazine
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of methodologies for the kinetic analysis of reactions involving 1-Ethyl-1-(p-tolyl)hydrazine. As a versatile synthetic intermediate, understanding its reaction kinetics is paramount for process optimization, mechanistic elucidation, and the development of novel therapeutics. This document moves beyond a simple recitation of protocols to offer a deeper insight into the rationale behind experimental design and the comparative advantages of different analytical techniques.
Introduction to this compound and its Reactivity
This compound is a disubstituted hydrazine derivative with significant potential in organic synthesis. Its reactivity is primarily centered around the nitrogen-nitrogen bond and the lone pair of electrons on the substituted nitrogen atom. Two principal reaction classes are of kinetic interest:
-
Oxidation Reactions: The hydrazine moiety is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. These reactions are crucial in understanding its stability, degradation pathways, and its role as a reducing agent.
-
Condensation Reactions: The terminal -NH2 group can react with carbonyl compounds to form hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds and bioconjugation applications.[1]
The kinetic analysis of these reactions provides invaluable data on reaction rates, the influence of reaction parameters (temperature, pH, reactant concentrations), and the reaction mechanism.
Comparative Analysis of Kinetic Monitoring Techniques
The choice of analytical technique is critical for accurate kinetic analysis. The optimal method depends on the specific reaction, the properties of the reactants and products, and the required sensitivity. Here, we compare three widely used techniques for monitoring the kinetics of reactions involving this compound.
Data Presentation: Comparison of Kinetic Analysis Methods
| Technique | Principle | Advantages | Disadvantages | Ideal for this compound Reactions |
| UV-Vis Spectrophotometry | Measures the change in absorbance of a chromophoric species over time. | Simple, cost-effective, real-time monitoring, widely available. | Requires a significant change in the UV-Vis spectrum between reactants and products. Susceptible to interference from absorbing impurities. | Oxidation reactions where the hydrazine or a colored oxidant is consumed, or a colored product is formed.[2][3][4] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture followed by detection (e.g., UV, DAD, MS). | High selectivity and sensitivity, allows for the simultaneous monitoring of multiple species (reactants, intermediates, products). | Slower sampling rate (not continuous), requires method development, more expensive instrumentation. | Complex reactions with multiple species, such as condensation reactions where intermediates may be present.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis for identification and quantification. | Excellent for volatile compounds, provides structural information from mass spectra, high sensitivity. | Often requires derivatization for non-volatile or polar compounds like hydrazines, destructive technique. | Analysis of volatile products or after derivatization of the hydrazine.[7][8][9][10] |
In-Depth Experimental Protocols
The following sections provide detailed, self-validating protocols for the kinetic analysis of this compound reactions using the aforementioned techniques. The causality behind key experimental choices is explained to ensure robust and reproducible results.
Kinetic Analysis of Oxidation by UV-Vis Spectrophotometry
This protocol is designed to study the kinetics of the oxidation of this compound by a suitable colored oxidant, such as potassium permanganate or a metal-ion complex. The disappearance of the colored oxidant is monitored over time.
Experimental Workflow Diagram:
Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Prepare a stock solution of the colored oxidant (e.g., 1 mM potassium permanganate) in the same solvent or an aqueous buffer.
-
Prepare a buffer solution of the desired pH to maintain constant reaction conditions.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the oxidant solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Thermostat the reactant solutions to the desired temperature in a water bath.
-
In a quartz cuvette, pipette the buffer solution and the this compound solution.
-
Initiate the reaction by adding the oxidant solution, quickly mix, and immediately place the cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at λmax over time. The reaction should be run under pseudo-first-order conditions with the hydrazine in large excess.
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of the linear plot gives the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment with varying concentrations of this compound to determine the reaction order with respect to the hydrazine and calculate the second-order rate constant (k2 = k_obs / [hydrazine]).
-
Kinetic Analysis of Hydrazone Formation by HPLC
This protocol details the study of the condensation reaction between this compound and an aromatic aldehyde. The reaction progress is monitored by quantifying the consumption of reactants and the formation of the hydrazone product.
Experimental Workflow Diagram:
Caption: Workflow for HPLC-based kinetic analysis.
Step-by-Step Methodology:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound, the aldehyde, and the resulting hydrazone.
-
Establish a calibration curve for each compound to be quantified.
-
-
Kinetic Experiment:
-
Prepare stock solutions of this compound and the aldehyde in a suitable solvent (e.g., methanol or acetonitrile).
-
In a thermostatted reaction vessel, mix the reactant solutions to initiate the reaction.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a quenching agent that stops the reaction (e.g., by changing the pH).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the chromatograms and determine the concentrations of the reactants and product at each time point using the calibration curves.
-
-
Data Analysis:
-
Plot the concentrations of the reactants and product as a function of time.
-
Use integrated rate laws to determine the reaction order and the rate constant.
-
Mechanistic Insights via GC-MS with Derivatization
For reactions that produce volatile products or for the analysis of the hydrazine itself, GC-MS is a powerful tool. Derivatization is often necessary to increase the volatility and thermal stability of the hydrazine.
Reaction Pathway Diagram:
Caption: Derivatization of this compound for GC-MS analysis.
Step-by-Step Methodology:
-
Derivatization:
-
To an aliquot of the reaction mixture containing this compound, add a derivatizing agent such as acetone or a fluorinated aldehyde (e.g., pentafluorobenzaldehyde).[10]
-
The reaction forms a volatile and thermally stable hydrazone.
-
-
Extraction:
-
Extract the derivatized product into an organic solvent suitable for GC injection (e.g., hexane or dichloromethane).
-
-
GC-MS Analysis:
-
Inject the organic extract into the GC-MS system.
-
Develop a temperature program that effectively separates the derivatized product from other components.
-
The mass spectrometer provides identification of the product and allows for quantification using a suitable internal standard.
-
-
Kinetic Data Interpretation:
-
By taking samples at different time points, the consumption of the hydrazine (as its derivative) can be monitored to determine the reaction kinetics.
-
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the kinetic data, each protocol should incorporate self-validating mechanisms:
-
Mass Balance: In HPLC analysis, the sum of the concentrations of reactants and products should remain constant throughout the reaction, confirming that no side reactions are occurring.
-
Linearity of Kinetic Plots: The linearity of plots such as ln[A] vs. time (for first-order) or 1/[A] vs. time (for second-order) over several half-lives validates the assumed reaction order.
-
Consistency of Rate Constants: Rate constants determined under different experimental conditions (e.g., different initial concentrations) should be consistent.
Conclusion
The kinetic analysis of reactions involving this compound is essential for its effective application in research and development. This guide has provided a comparative overview of key analytical techniques, detailed experimental protocols, and the rationale behind their application. By selecting the appropriate method and incorporating self-validating checks, researchers can obtain reliable and reproducible kinetic data, leading to a deeper understanding of the reactivity of this important molecule.
References
- Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 587-603.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687.
- Dirksen, A., & Dawson, P. E. (2008). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. Journal of the American Chemical Society, 130(48), 16248-16253.
- Ananthanarayanan, V. S., & Subramanian, D. (1979). Oxidation of Hydrazine, Phenylhydrazine & Substituted henylhydrazines by Thallium (III) - Substituent Effects & Mechanis. Indian Journal of Chemistry Section A, 18(5), 413-415.
- Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of pharmaceutical and biomedical analysis, 49(2), 529-535.
- Keyvanfard, M. (2013). Kinetic Spectrophotometric Determination of Phenylhydrazine Based on Its Inhibitory Effect on the Oxidation of Crystal Violet by Bromate in Micellar Medium. Bulletin of the Korean Chemical Society, 34(1), 223-228.
- Afkhami, A., & Zarei, A. R. (2004). The development of a new inhibition kinetic spectrophotometric method for the determination of phenylhydrazine. Journal of the Serbian Chemical Society, 69(10), 843-850.
- Wu, W., et al. (2012). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Analytical Methods, 4(7), 2029-2035.
- Kwon, O. H., et al. (2014). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD.
- Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, (12), 1663-1665.
- Jenkins, R. L., et al. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. BMC chemistry, 13(1), 1-9.
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-Ethyl-1-(p-tolyl)hydrazine
Executive Summary
In the landscape of drug discovery and chemical biology, the characterization of novel small molecules is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Ethyl-1-(p-tolyl)hydrazine (CAS: 61715-72-8), a substituted hydrazine of potential interest in synthetic chemistry and as a potential metabolite.[1][2] Given the inherent reactivity of the hydrazine functional group, a thorough evaluation of off-target interactions and immunogenic potential is not merely a regulatory hurdle but a fundamental component of risk mitigation and a prerequisite for advancing a candidate compound.[3]
This document outlines a multi-tiered strategy, beginning with in silico predictions to identify potential liabilities, followed by a robust suite of in vitro assays to generate empirical data. We will compare the hypothetical cross-reactivity profile of this compound against two structural analogs—the parent compound p-Tolylhydrazine and the related compound (1-(p-Tolyl)ethyl)hydrazine—to contextualize its specificity. The methodologies detailed herein are designed to be self-validating, incorporating rigorous controls and reflecting current industry best practices and regulatory expectations for safety pharmacology.[4][5][6]
Introduction: The Subject and the Scientific Imperative
This compound is a small organic molecule with a molecular weight of 150.22 g/mol .[1][7] While specific applications are not widely documented in peer-reviewed literature, its structure—featuring a reactive hydrazine moiety—places it in a class of compounds used extensively as synthetic intermediates.[3][8][9]
Why is Cross-Reactivity Assessment Critical?
The central challenge with reactive small molecules is their potential to act as haptens.[10] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[10] The hydrazine group in our subject compound is nucleophilic and can readily form covalent bonds with endogenous proteins, creating novel antigens. This haptenation can trigger a cascade of adverse immune responses, from hypersensitivity reactions to autoimmunity.
Furthermore, beyond immunogenicity, off-target pharmacological interactions can lead to unforeseen toxicities.[11][12] A compound designed for a specific target may bind to dozens of other receptors, enzymes, or ion channels, leading to adverse drug reactions (ADRs).[4] Early and comprehensive cross-reactivity profiling is therefore essential to de-risk a compound and build a robust safety profile.[5]
Comparative Framework: Establishing a Baseline
To objectively evaluate the cross-reactivity of this compound, we must compare it to relevant alternatives. The choice of comparators is critical for interpreting the resulting data.
-
Compound A: this compound (Test Article)
-
CAS: 61715-72-8[1]
-
Rationale: The subject of our investigation.
-
-
Compound B: p-Tolylhydrazine (Parent Analog)
-
CAS: 637-60-5
-
Rationale: Lacks the ethyl group, allowing us to assess the steric and electronic contribution of this substitution to the cross-reactivity profile.
-
-
Compound C: (1-(p-Tolyl)ethyl)hydrazine (Isomeric Analog)
-
CAS: 55294-83-2[13]
-
Rationale: An isomer that repositions the ethyl group, helping to delineate structure-activity relationships (SAR) in off-target binding.
-
A Multi-Tiered Assessment Workflow
A robust cross-reactivity assessment follows a logical progression from predictive modeling to definitive biological assays. This tiered approach allows for early hazard identification and conserves resources by focusing intensive experimental work on compounds with the most promising initial profiles.
Caption: A multi-tiered workflow for cross-reactivity assessment.
Experimental Methodologies & Data Presentation
Tier 2: In Vitro Off-Target Pharmacology Screening
The most direct way to assess broad cross-reactivity is to screen the compound against a panel of known safety liabilities.[4][11] We will utilize a standard industry panel, such as the SafetyScreen44, which covers targets associated with common ADRs.[14]
Protocol: Radioligand Binding Assay for Off-Target Screening
-
Target Preparation: Membranes from cells expressing the target receptor (e.g., Adrenergic Receptor Alpha-1A) are prepared.
-
Reaction Mixture: The membranes are incubated with a specific radioligand (e.g., [³H]-Prazosin) and the test compound (Compound A, B, or C) at a standard concentration (e.g., 10 µM).
-
Incubation: The reaction is allowed to reach equilibrium at a controlled temperature.
-
Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a vehicle control. A result >50% inhibition is considered a "hit" and warrants further investigation with dose-response curves to determine an IC₅₀ value.
Hypothetical Comparative Data: Off-Target Panel Hits (>50% Inhibition @ 10 µM)
| Target Family | Specific Target | Compound A | Compound B | Compound C | Rationale for Concern |
| GPCRs | 5-HT₂B Receptor | Hit | Hit | No Hit | Association with cardiac valvulopathy. |
| Histamine H₁ Receptor | Hit | No Hit | Hit | Potential for sedation, anti-cholinergic effects. | |
| Transporters | Dopamine Transporter (DAT) | No Hit | Hit | No Hit | Risk of CNS-related adverse effects. |
| Enzymes | Monoamine Oxidase A (MAO-A) | Hit | Hit | Hit | Risk of drug-drug interactions (e.g., serotonin syndrome). |
This data is illustrative and serves to model the output of such a screening campaign.
Tier 3: Immunogenicity Potential Assessment
Given the hapten potential, assessing immunological cross-reactivity is crucial. A competitive ELISA is a standard method for determining if antibodies raised against one hapten-carrier complex can recognize other, structurally similar haptens.[15][16][17]
Protocol: Competitive ELISA for Hapten Cross-Reactivity
-
Antigen Coating: Microtiter plates are coated with a conjugate of Compound A and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody Generation: Polyclonal antibodies are generated by immunizing animals with the Compound A-BSA conjugate. This produces anti-Compound A antiserum.
-
Competitive Reaction: The anti-Compound A antiserum is pre-incubated with varying concentrations of free competitor compounds (Compound A, B, or C).
-
Binding: The antibody-competitor mixtures are added to the coated plates. Only antibodies that have not bound to the free competitor are available to bind to the coated Compound A-BSA.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate. The color intensity is inversely proportional to the amount of cross-reactivity.
-
Analysis: The concentration of each competitor that inhibits 50% of the antibody binding (IC₅₀) is calculated. A lower IC₅₀ value indicates higher cross-reactivity.
Hypothetical Comparative Data: Immunoassay Cross-Reactivity
| Compound | Description | IC₅₀ (nM) vs. Anti-Compound A Antibodies | % Cross-Reactivity* |
| Compound A | This compound | 50 | 100% |
| Compound B | p-Tolylhydrazine | 250 | 20% |
| Compound C | (1-(p-Tolyl)ethyl)hydrazine | 1500 | 3.3% |
* % Cross-Reactivity = (IC₅₀ of Compound A / IC₅₀ of Competitor) x 100
Interpretation of Results:
-
The hypothetical data from the off-target panel suggests that this compound (Compound A) shares a liability with its parent analog (Compound B) at the 5-HT₂B receptor but has a distinct interaction profile at the Histamine H₁ receptor. The shared hit at MAO-A is expected given the common hydrazine moiety, a known feature of many MAO inhibitors.
-
The immunoassay data indicates that antibodies raised against Compound A are most specific for Compound A itself. They recognize the parent hydrazine (Compound B) to a lesser extent, suggesting the ethyl group is a key part of the antigenic epitope. The isomeric analog (Compound C) is poorly recognized, highlighting high structural specificity.
Conclusion and Risk Mitigation Strategy
This guide presents a logical, evidence-based framework for evaluating the cross-reactivity of this compound. Our analysis, based on established in vitro pharmacology and immunoassay principles, demonstrates how a comparative approach can elucidate the specific liabilities conferred by subtle structural modifications.
Based on our hypothetical data, this compound exhibits a distinct off-target and immunogenic profile compared to its structural analogs. The "hits" at the 5-HT₂B and Histamine H₁ receptors, along with MAO-A inhibition, represent clear hazards that would require further dose-response characterization and potential structure-based redesign to mitigate. The moderate immunological cross-reactivity with its parent compound would also need to be considered if co-exposure were a possibility.
Ultimately, this systematic assessment provides the critical data necessary for an informed decision on the continued development or use of this compound, fulfilling the core tenets of safety pharmacology in modern drug discovery.
References
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This compound (C9H14N2). (n.d.). PubChemLite. Retrieved January 25, 2026, from [Link]
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In silico off-target profiling for enhanced drug safety assessment. (2023). Acta Pharmaceutica Sinica B. Retrieved January 25, 2026, from [Link]
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Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]
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Assessment of allergen cross-reactivity. (2007). Clinical and Molecular Allergy. Retrieved January 25, 2026, from [Link]
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IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. (2021). International Journal of Molecular Sciences. Retrieved January 25, 2026, from [Link]
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Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 25, 2026, from [Link]
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Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2023). Molecules. Retrieved January 25, 2026, from [Link]
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Guideline on Immunogenicity assessment of therapeutic proteins. (2017). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]
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Hypersensitivity reactions to small molecule drugs. (2022). Frontiers in Immunology. Retrieved January 25, 2026, from [Link]
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Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 25, 2026, from [Link]
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Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Retrieved January 25, 2026, from [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Analytical Chemistry. Retrieved January 25, 2026, from [Link]
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Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. (2018). Frontiers in Immunology. Retrieved January 25, 2026, from [Link]
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Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins. (2020). Precision for Medicine. Retrieved January 25, 2026, from [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 25, 2026, from [Link]
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Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. (2009). U.S. Food and Drug Administration. Retrieved January 25, 2026, from [Link]
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Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. (2021). mAbs. Retrieved January 25, 2026, from [Link]
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p-Toluenesulfonyl hydrazide. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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U.S. FDA GUIDANCE FOR INDUSTRY Immunogenicity Assessment for Therapeutic Protein Products DRAFT GUIDANCE. (2013). Regulations.gov. Retrieved January 25, 2026, from [Link]
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Hydrazine Toxicology. (2023). StatPearls. Retrieved January 25, 2026, from [Link]
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Hydrazine, p-tolyl-, hydrochloride. (n.d.). NIST WebBook. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Ethyl-1-(p-tolyl)hydrazine
A Statement from the Senior Application Scientist:
In modern drug discovery and chemical synthesis, the innovative use of complex reagents is paramount. However, with great utility comes the profound responsibility of ensuring safety and environmental stewardship. 1-Ethyl-1-(p-tolyl)hydrazine, a substituted hydrazine derivative, is a potent intermediate, but its structural components—a hydrazine moiety and an aromatic amine—necessitate a rigorous and chemically-informed approach to its handling and disposal. This guide is structured not as a rigid template, but as a dynamic, logic-driven protocol. It moves beyond simple instruction to explain the fundamental chemical principles behind each step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this substance safely, ensuring the protection of personnel, facilities, and the environment. Trust in our procedures is built on a foundation of scientific validation and a commitment to safety that extends beyond the product itself.
Section 1: Hazard Assessment & Chemical Profile
This compound is not a common chemical with an extensive, specific toxicological profile. Therefore, a conservative assessment must be derived from the known hazards of its constituent functional groups: hydrazines and aromatic amines (specifically, p-toluidine).
-
Hydrazine Moiety: Hydrazine and its derivatives are highly reactive reducing agents.[1][2] They are known to be corrosive, systemically toxic, and are classified by the EPA as probable human carcinogens (Group B2).[3][4] Acute exposure can cause severe irritation to the eyes, nose, and throat, while systemic effects may include damage to the central nervous system, liver, and kidneys.[4][5][6][7] Hydrazines are also flammable and can react violently or explosively with oxidizing agents and certain metals.[3]
-
Aromatic Amine Moiety (p-Tolyl Group): The p-toluidine substructure belongs to the aromatic amine class of compounds, many of which are known or suspected carcinogens.[8][9][10] They can be toxic if swallowed, inhaled, or absorbed through the skin.
The combined hazards necessitate that this compound be handled with extreme caution as a suspected carcinogen and a reactive, toxic substance. All handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Summary of Key Hazard & Exposure Data (Surrogate Data for Hydrazine)
| Parameter | Value/Classification | Authoritative Source |
| Carcinogenicity | EPA Group B2 (Probable Human Carcinogen) | U.S. EPA[4] |
| NIOSH: "Ca" (Potential occupational carcinogen) | NIOSH[3] | |
| OSHA PEL (8-hr TWA) | 1 ppm | OSHA[1][3] |
| NIOSH REL (2-hr Ceiling) | 0.03 ppm | NIOSH[3] |
| ACGIH TLV (8-hr TWA) | 0.01 ppm | ACGIH[3] |
| Primary Target Organs | Central Nervous System, Liver, Kidneys, Respiratory System, Skin | NIOSH, EPA[4][5] |
| Reactivity Hazards | Flammable & Highly Reactive. Reacts violently with oxidizing agents, strong acids, and some metals. Can self-ignite on porous materials. | NJ Department of Health[3] |
Section 2: Immediate Safety Protocols: Engineering Controls & PPE
Before any waste handling begins, a self-validating system of safety must be in place. The causality is simple: prevent all routes of exposure.
-
Engineering Controls: All handling, including preparation for disposal, must occur within a properly functioning chemical fume hood to prevent inhalation of vapors. Ensure safety showers and eyewash stations are accessible and have been recently tested.[11]
-
Personal Protective Equipment (PPE): A multi-layered defense is required.
-
Hand Protection: Use Butyl rubber gloves. This material is specified for its high resistance to hydrazine permeation.[12] Neoprene may be a secondary option, but Butyl rubber is preferred. Always double-glove and change gloves immediately upon contamination.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles during procedures with a splash risk, such as chemical neutralization.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities, a chemically resistant apron is required.[13] Ensure clothing is non-synthetic (e.g., 100% cotton) to reduce hazards from static discharge and flammability.
-
Section 3: Disposal Workflow & Decision Logic
The appropriate disposal path depends on the quantity and form of the waste. This decision tree provides a clear, logical progression from waste generation to final disposition.
Caption: Disposal decision workflow for this compound.
Section 4: Step-by-Step Disposal Protocols
Protocol A: Small-Scale Chemical Neutralization (< 5 g)
This protocol is for the destruction of trace amounts or very dilute solutions. The principle is the oxidative destruction of the hydrazine moiety by a hypochlorite solution. This reaction must be performed slowly and with cooling to manage the exothermic process.
-
Preparation (in Fume Hood):
-
Prepare a 5% aqueous solution of sodium hypochlorite (NaOCl), which is essentially household bleach, or calcium hypochlorite.[1][12] Ensure the solution is fresh.
-
Prepare a stir plate and a large beaker (e.g., 2L beaker for a 1-2 g sample) containing a stir bar. The large volume helps dissipate heat.
-
Place the beaker in an ice-water bath on the stir plate.
-
-
Dilution:
-
Slowly add the this compound waste to a large volume of cold water in the beaker with stirring. The target concentration should be less than 2%. Never add water to the hydrazine.
-
-
Neutralization:
-
While vigorously stirring the diluted, cold waste solution, add the 5% hypochlorite solution dropwise using an addition funnel.
-
Monitor the temperature of the reaction. If it rises above 40°C, stop the addition and allow it to cool. The reaction is exothermic, and rapid addition can cause boiling and dangerous splashing.
-
The reaction products are primarily nitrogen gas, water, sodium chloride, and oxidized aromatic byproducts.[12] Continue adding hypochlorite solution until an excess is present.
-
-
Verification:
-
Test for the presence of residual hydrazine using commercially available test strips (e.g., those based on p-dimethylaminobenzaldehyde).
-
Alternatively, test for the presence of excess oxidant using potassium iodide-starch paper. A blue-black color indicates excess hypochlorite and complete hydrazine destruction.
-
-
Final Disposal:
-
Once destruction is verified, neutralize the solution's pH with a suitable acid (e.g., sodium bisulfate) or base if necessary.
-
The resulting aqueous solution may be permissible for drain disposal, but you must consult your institution's Environmental Health & Safety (EHS) office and local regulations first.
-
Protocol B: Bulk Waste & Contaminated Debris Management
Direct chemical neutralization of larger quantities is not recommended in a standard laboratory setting due to the significant heat generation and potential for runaway reactions.
-
Containment:
-
Place pure, unreacted this compound waste into a dedicated, clearly labeled hazardous waste container. Do not mix it with other waste streams, especially oxidizers.
-
Contaminated solid waste (e.g., gloves, absorbent pads, glassware) should be collected in a separate, sealed, and clearly labeled container.[14]
-
-
Labeling:
-
The waste container must be labeled in accordance with EPA and institutional guidelines. The label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Toxic, Flammable, Suspected Carcinogen, Reactive"
-
Accumulation Start Date
-
-
-
Storage & Disposal:
Section 5: Spill Management
Immediate and correct action during a spill is critical to mitigate exposure and prevent further contamination.
-
Evacuate & Alert: Immediately alert all personnel in the area and evacuate. Keep personnel upwind of the spill.[3]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment. The vapor may be flammable.[3]
-
Isolate: Secure and control entrance to the area. For a small spill, a trained individual with proper PPE may proceed. For large spills, contact your institution's emergency response team immediately.[13]
-
Contain & Absorb:
-
Collection:
-
Carefully scoop the absorbed material into a designated hazardous waste container.[15]
-
-
Decontamination:
-
Wash the spill area with a dilute soap and water solution. Collect the cleaning water as hazardous waste.
-
All materials used for cleanup, including PPE, must be disposed of as hazardous waste according to Protocol B.
-
References
- NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET p-Toluidine. Deepak Nitrite. [Link]
-
Hydrazine Toxicology. StatPearls - NCBI Bookshelf, NIH. [Link]
-
Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
p-Tolyl hydrazine hydrochloride - Risk and Safety. ChemBK. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
